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  • Product: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the hydrogen-bonding network of ATP. 5-(Iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the hydrogen-bonding network of ATP. 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine (also represented as its tautomer, 5-isoxazol-5-yl-2H-pyrazol-3-ylamine) is a highly specialized, bis-heterocyclic building block. By coupling the electron-withdrawing, metabolically stable isoxazole ring with a versatile 3-aminopyrazole core, this molecule serves as a premier adenine bioisostere.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep dive into the physicochemical profiling, self-validating synthetic protocols, and pharmacophoric utility of this critical intermediate, particularly in the synthesis of Integrin-Linked Kinase (ILK) inhibitors .

Structural Dynamics and Physicochemical Profiling

Understanding the innate properties of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine is critical for predicting its behavior in both synthetic workflows and biological assays.

Annular Tautomerism

The pyrazole ring exhibits rapid annular tautomerism in solution. The proton migrates between the N1 and N2 positions, meaning the compound exists in a dynamic equilibrium between 3-amino-5-(isoxazol-5-yl)-1H-pyrazole and 5-amino-3-(isoxazol-5-yl)-1H-pyrazole . While IUPAC nomenclature often defaults to the 1H-isomer, the 2H-isomer is frequently cited in patent literature to specify substitution patterns during derivative synthesis.

Quantitative Physicochemical Data

The following table summarizes the theoretical and structural parameters of the core scaffold, which dictate its solubility, permeability, and binding kinetics.

PropertyValueStructural Implication
Molecular Formula C₆H₆N₄OCompact bis-heterocyclic framework.
Molecular Weight 150.14 g/mol High ligand efficiency (LE) when elaborated.
Hydrogen Bond Donors 2Crucial for hinge-region binding (NH₂, Pyrazole NH).
Hydrogen Bond Acceptors 4Enhances solubility; interacts with kinase pocket water network.
Topological Polar Surface Area ~81.0 ŲOptimal for membrane permeability (Rule of 5 compliant).
Calculated LogP (cLogP) ~0.6Hydrophilic core; requires lipophilic elaboration for target affinity.
Rotatable Bonds 1Low entropic penalty upon target binding.

Synthetic Methodology: A Self-Validating Protocol

The most robust and regioselective method for synthesizing 3-aminopyrazoles is the Knorr-type condensation of a β-ketonitrile with hydrazine . The protocol below is engineered with built-in analytical checkpoints to ensure high-fidelity execution.

Step 1: Base-Mediated Claisen-Type Condensation

Objective: Synthesize the intermediate 3-(isoxazol-5-yl)-3-oxopropanenitrile.

  • Reagents: Ethyl isoxazole-5-carboxylate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 1.5 eq), anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert nitrogen atmosphere and cool to 0 °C.

    • Add acetonitrile dropwise to generate the nitrile anion. Stir for 30 minutes.

    • Introduce ethyl isoxazole-5-carboxylate dropwise to control the exothermic nucleophilic acyl substitution.

    • Warm to room temperature and stir for 4 hours.

  • Causality & Logic: NaH is selected over weaker bases (like alkoxides) to ensure irreversible, quantitative deprotonation of acetonitrile (pKa ~25). This prevents the competitive self-condensation of the ester. THF provides an aprotic environment that stabilizes the resulting sodium enolate intermediate.

  • Self-Validation: Quench a 0.1 mL aliquot in aqueous NH₄Cl, extract with EtOAc, and analyze via FTIR. The step is verified complete when the ester carbonyl stretch (~1735 cm⁻¹) is entirely replaced by a ketone carbonyl (~1690 cm⁻¹) and a sharp nitrile stretch (~2250 cm⁻¹) appears.

Step 2: Hydrazine Cyclocondensation

Objective: Form the 3-aminopyrazole core.

  • Reagents: 3-(isoxazol-5-yl)-3-oxopropanenitrile (1.0 eq), Hydrazine monohydrate (64-65% in water, 2.5 eq), Absolute Ethanol.

  • Procedure:

    • Dissolve the β-ketonitrile intermediate in absolute ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine monohydrate dropwise at room temperature. (Caution: The initial hydrazone formation is highly exothermic.)

    • Heat the mixture to reflux (78 °C) for 6 hours to drive the cyclization.

    • Cool to room temperature, concentrate in vacuo, and recrystallize from ethanol/water to yield the pure product.

  • Causality & Logic: Absolute ethanol is chosen as the solvent because its boiling point (78 °C) provides the optimal thermal energy to overcome the activation barrier of the intramolecular cyclization without degrading the sensitive isoxazole ring. An excess of hydrazine (2.5 eq) drives the equilibrium toward the hydrazone intermediate, suppressing side reactions .

  • Self-Validation: Analyze the isolated product via LC-MS (Expected [M+H]⁺ = 151.1). The disappearance of the nitrile peak in FTIR and the emergence of a primary amine doublet (N-H stretches at ~3350 and 3450 cm⁻¹) definitively confirm pyrazole ring formation.

SynthesisWorkflow A Isoxazole-5-carboxylate + Acetonitrile B Base-Mediated Condensation A->B NaH, THF C 3-(Isoxazol-5-yl)-3- oxopropanenitrile B->C -EtOH E Cyclocondensation (Reflux) C->E + D Hydrazine Monohydrate D->E + F 5-(Isoxazol-5-yl)-2H- pyrazol-3-ylamine E->F -H2O

Fig 1: Synthetic workflow for 5-(isoxazol-5-yl)-2H-pyrazol-3-ylamine via cyclocondensation.

Application in Kinase Drug Discovery

The 3-aminopyrazole motif is a cornerstone in the design of orthosteric, ATP-competitive kinase inhibitors. When fused with an isoxazole ring, the scaffold achieves a highly specific spatial geometry that is heavily utilized in targeting Integrin-Linked Kinase (ILK), a key player in hyperproliferation, tissue remodeling, and cancer cell invasion .

Pharmacophoric Mapping

The efficacy of this scaffold lies in its precise interaction with the kinase hinge region:

  • Hinge Binding (Donor/Acceptor Paradigm): The primary amino group (-NH₂) acts as a robust hydrogen-bond donor to the backbone carbonyl of the kinase hinge region. Simultaneously, the adjacent unprotonated pyrazole nitrogen acts as a hydrogen-bond acceptor from the hinge backbone amide NH.

  • Gatekeeper & Hydrophobic Pocket: The isoxazole ring, attached at the 5-position of the pyrazole, projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. The oxygen and nitrogen atoms of the isoxazole can participate in secondary water-mediated interactions, enhancing target residence time and selectivity against off-target kinases.

KinaseBinding Target Kinase ATP Binding Pocket (e.g., ILK Hinge Region) Scaffold 5-(Isoxazol-5-yl)-2H- pyrazol-3-ylamine Core H1 Amino Group (-NH2) H-Bond Donor Scaffold->H1 H2 Pyrazole Nitrogen H-Bond Acceptor Scaffold->H2 H3 Isoxazole Ring Hydrophobic Interactions Scaffold->H3 H1->Target Binds Hinge C=O H2->Target Binds Hinge NH H3->Target Gatekeeper Pocket

Fig 2: Pharmacophoric mapping of the aminopyrazole scaffold within a kinase ATP-binding pocket.

By utilizing this scaffold, medicinal chemists can rapidly generate libraries of pyrazolylbenzothiazole derivatives and other complex architectures, fine-tuning the isoxazole and pyrazole substituents to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

References

  • Title: Pyrazolylbenzothiazole derivatives and their use as therapeutic agents (US8754233B2) Source: Google Patents URL: [1]

  • Title: Recent Advances in Aminopyrazoles Synthesis and Functionalization Source: La Chimica e l'Industria (Società Chimica Italiana) URL: [Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Isoxazolyl Pyrazolylamines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing nov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and selectivity. Among these, the isoxazolyl pyrazolylamine framework, a unique molecular architecture integrating the isoxazole and pyrazole rings through an amine linker, is gaining significant attention for its diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of isoxazolyl pyrazolylamine scaffolds, offering critical insights for researchers and drug development professionals.

The Architectural Advantage: Unpacking the Isoxazolyl Pyrazolylamine Scaffold

The isoxazolyl pyrazolylamine scaffold represents a compelling fusion of two five-membered heterocyclic rings, each contributing distinct physicochemical properties that are advantageous for drug design. Isoxazoles are known for their ability to participate in hydrogen bonding and act as bioisosteres for other functional groups, often enhancing metabolic stability and modulating pharmacokinetic profiles.[1][2][3] Pyrazoles, on the other hand, are recognized for their diverse biological activities and their role as a core component in numerous approved drugs.[4][5][6] The amine linker provides a crucial point of flexibility and an additional site for hydrogen bonding, enabling tailored interactions with biological targets.

The strategic amalgamation of these two moieties creates a scaffold with a three-dimensional arrangement that can effectively probe the binding sites of various enzymes and receptors, leading to a broad spectrum of pharmacological effects.

Synthesis of the Scaffold: Building the Core Structure

The synthesis of isoxazolyl pyrazolylamine derivatives typically involves a multi-step approach, culminating in the crucial C-N bond formation to link the two heterocyclic rings. A general synthetic strategy often begins with the construction of the individual isoxazole and pyrazole precursors, which are then coupled.

A common route involves the reaction of a suitably substituted aminopyrazole with a reactive isoxazole derivative. For instance, an isoxazole carrying a leaving group, such as a halogen or a sulfonate, can be displaced by the amino group of the pyrazole under basic conditions.

Alternatively, the synthesis can proceed through the formation of chalcone intermediates. These α,β-unsaturated ketones can be reacted with hydroxylamine to form the isoxazoline ring, which can then be aromatized to the isoxazole. Similarly, reaction with hydrazine hydrate can yield the pyrazoline ring, which can be oxidized to the pyrazole.[7][8][9] The subsequent linkage of these two independently synthesized heterocycles via an amino group can be achieved through various coupling methodologies.

Experimental Protocol: Illustrative Synthesis of an Isoxazolyl Pyrazolylamine Derivative

This protocol outlines a representative synthesis, adapted from established methodologies for related heterocyclic compounds.

  • Synthesis of the Aminopyrazole Intermediate:

    • A substituted β-ketonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding 5-aminopyrazole derivative.

    • The product is isolated by cooling the reaction mixture and collecting the precipitate by filtration, followed by recrystallization.

  • Synthesis of the Halogenated Isoxazole Intermediate:

    • A β-diketone is treated with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.

    • The resulting hydroxymethylisoxazole can be converted to a more reactive chloro- or bromoisoxazole using a halogenating agent like thionyl chloride or phosphorus oxybromide.

  • Coupling Reaction to Form the Isoxazolyl Pyrazolylamine Scaffold:

    • The synthesized aminopyrazole and the halogenated isoxazole are dissolved in a high-boiling point solvent such as dimethylformamide (DMF).

    • A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), is added to the mixture.

    • The reaction is heated under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC).

    • The final product is isolated through aqueous workup, extraction with an organic solvent, and purification by column chromatography.

A Spectrum of Biological Activities: Therapeutic Potential

The isoxazolyl pyrazolylamine scaffold has demonstrated promising activity across several key therapeutic areas, highlighting its versatility in drug discovery.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases.[10] Isoxazolyl pyrazolylamine derivatives have shown significant potential as anti-inflammatory agents.[7][8][9] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

A study on a series of pyrazolinylbenzidines and isoxazolinylbenzidines, which share a similar structural concept of linking pyrazole and isoxazole-like moieties, demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model.[8][9] The conversion of chalcone precursors into their corresponding pyrazoline and isoxazoline congeners significantly enhanced their anti-inflammatory effects.[8]

dot

Caption: Inhibition of Inflammatory Mediator Production.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Isoxazole and pyrazole derivatives have independently shown significant cytotoxic activity against various cancer cell lines.[11][12][13] The hybridization of these two scaffolds into the isoxazolyl pyrazolylamine framework is a promising strategy for discovering new anticancer therapeutics.

While direct studies on isoxazolyl pyrazolylamines are emerging, related hybrid molecules have demonstrated potent anticancer effects. For instance, isoxazole-containing pyrazolo[3,4-b]pyridine derivatives have shown significant activity against cervical, colon, liver, and breast cancer cell lines. The structure-activity relationship studies of these compounds indicated that the nature and position of substituents on the aryl rings play a crucial role in their cytotoxic potency.

dot

Caption: Kinase Inhibition by Isoxazolyl Pyrazolylamines.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Heterocyclic compounds, including pyrazoles and isoxazoles, have a long history in the development of antimicrobial agents.[4][5][10] The isoxazolyl pyrazolylamine scaffold combines the antimicrobial potential of both moieties.

Studies on pyrazole-isoxazoline hybrids have demonstrated significant antibacterial and antifungal activities.[10] The antimicrobial efficacy is often dependent on the specific substituents on the heterocyclic rings. For example, the presence of electron-withdrawing groups on the phenyl rings attached to the scaffold has been shown to enhance antimicrobial potency.[1][4]

Table 1: Representative Antimicrobial Activity of Isoxazolyl Pyrazolylamine Analogs

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
IPA-1 Staphylococcus aureus16
IPA-1 Escherichia coli32
IPA-1 Candida albicans8
IPA-2 Staphylococcus aureus8
IPA-2 Escherichia coli16
IPA-2 Candida albicans4

Note: Data is illustrative and based on findings for structurally related hybrid compounds.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[14] Both pyrazole and isoxazole scaffolds are prevalent in the design of potent and selective kinase inhibitors.[15] The isoxazolyl pyrazolylamine framework is therefore a promising scaffold for the development of novel kinase inhibitors.

The pyrazole moiety can act as a hinge-binding motif, while the isoxazole portion can extend into other regions of the ATP-binding site, allowing for fine-tuning of selectivity and potency. Structure-activity relationship studies on related pyrazole-based kinase inhibitors have highlighted the importance of specific substitutions on the pyrazole ring for achieving high affinity and selectivity.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazolyl pyrazolylamine scaffolds is highly dependent on the nature and position of substituents on both the isoxazole and pyrazole rings, as well as the linker.

  • Substituents on the Phenyl Rings: The electronic properties and steric bulk of substituents on any aryl groups attached to the scaffold significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial and anticancer activities.[1][4]

  • Substitution on the Heterocyclic Cores: Alkylation or arylation at different positions on the isoxazole and pyrazole rings can modulate potency and selectivity. For instance, in kinase inhibitors, substitution at the N1-position of the pyrazole ring can impact the binding to the hinge region of the kinase.[15]

  • The Amine Linker: The nature of the amine linker (primary, secondary) and the presence of additional functional groups can affect the overall conformation and hydrogen bonding capacity of the molecule, thereby influencing its interaction with the target protein.

Future Directions and Conclusion

The isoxazolyl pyrazolylamine scaffold represents a promising and versatile platform for the discovery of new drugs with a wide range of therapeutic applications. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substituents to explore the SAR more comprehensively.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising compounds in animal models of disease to assess their therapeutic potential and drug-like properties.

References

  • Rani, P., Srivastava, V. K., & Kumar, A. (Year). Synthesis And Antiinflammatory Activity Of Aminomethylisoxazolinyl/Azopyrazolinyl Diphenylamine Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and characterization of novel isoxazolyl and pyrazolyl 2,3, 4, 9 tetrahydro-1H-carbazoles and their antimicrobial studies. (Year). TSI Journals.
  • Synthesis, characterization, and bioassay of a new class of pyrazolyl/isoxazolyl oxadiazoles. (2018). R Discovery.
  • Kumar, A., Sharma, S., & Bajaj, K. (2014). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Indian journal of pharmaceutical sciences, 76(4), 329–335.
  • Kumar, A., Sharma, S., & Bajaj, K. (2014). Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. PubMed.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2025).
  • Synthesis and Study Biological Activity of Some New Isoxazoline and Pyrazoline derivatives. (2025). Journal of Al-Nahrain University.
  • El-Sayed, M. A. A., El-Sawy, E. R., & El-Kalyoubi, S. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS omega, 7(49), 45391–45407.
  • Synthesis and Study Biological Activity of Some New Isoxazoline and Pyrazoline derivatives. (2024). Ibn Al-Haitham Journal for Pure and Applied Science.
  • Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Lee, S., Kim, H., & Park, S. J. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific reports, 13(1), 18880.
  • Synthesis and antimicrobial activities of some isoxazolyl thiazolyl pyrazoles. (2025).
  • Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. (2024). Scientific reports, 14(1), 19579.
  • Costa, M. S., Boechat, N., & Riveiro, M. D. (2016). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Mini reviews in medicinal chemistry, 16(16), 1303–1314.
  • Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Scientific reports, 11(1), 24322.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Molbank, 2024(1), M1803.
  • Yushyn, I., Holota, S., & Finiuk, N. (2023). Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules. Enamine.
  • Ali, I., Wani, W. A., & Saleem, K. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-cancer agents in medicinal chemistry, 22(10), 1958–1968.
  • Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Deriv
  • Wang, X., Hu, Q., & Tang, H. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (Basel, Switzerland), 28(4), 1638.
  • Wang, X., Zhang, Y., & Liu, X. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Substituted Olefin. Molecules (Basel, Switzerland), 26(23), 7306.
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences.
  • Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. (2022). Research Journal of Chemistry and Environment.
  • Al-Issa, S. A. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future medicinal chemistry, 14(12), 895–911.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). ACS infectious diseases.
  • Ali, N., Coleman, H., & Taher, A. (2025).
  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 7(4), 303–309.
  • Lee, S. K., & Kim, J. H. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules (Basel, Switzerland), 24(2), 268.

Sources

Foundational

Literature review of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine synthesis pathways

This is a comprehensive technical guide on the synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine . Executive Summary The synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine (also referred to as 3-amino-5-(isoxazol-5-yl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine .

Executive Summary

The synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine (also referred to as 3-amino-5-(isoxazol-5-yl)pyrazole) represents a critical challenge in heterocyclic chemistry due to the presence of two distinct azole rings with differing stabilities. This scaffold is increasingly relevant in kinase inhibitor discovery (e.g., JAK, Aurora kinase) and as a building block for fused bicyclic systems.

The primary synthetic challenge lies in constructing the pyrazole ring without compromising the integrity of the labile isoxazole moiety. This guide details the most robust pathway: the


-Keto Nitrile Route , which prioritizes regioselectivity and yield while mitigating the risk of isoxazole ring-opening (Boulton-Katritzky rearrangement).

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target molecule into stable synthons.

  • Disconnection Strategy: The most logical disconnection is at the pyrazole ring, specifically the N-N bond and the C-N bonds.

  • Key Intermediates:

    • Hydrazine (

      
      ):  The dinucleophile required to close the pyrazole ring.
      
    • 3-(Isoxazol-5-yl)-3-oxopropanenitrile: A

      
      -keto nitrile that serves as the 1,3-electrophile. The nitrile group acts as the precursor to the C3-amine.
      
  • Starting Material: Ethyl isoxazole-5-carboxylate (or the corresponding acid chloride).

Visualization: Retrosynthetic Logic

Retrosynthesis Target 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine Intermediate 3-(Isoxazol-5-yl)-3-oxopropanenitrile (Key Intermediate) Target->Intermediate Pyrazole Annulation Reagent Hydrazine Hydrate Target->Reagent Cyclization Agent Precursor1 Ethyl isoxazole-5-carboxylate Intermediate->Precursor1 Claisen Condensation Precursor2 Acetonitrile + Base Intermediate->Precursor2 Nucleophilic Attack

Figure 1: Retrosynthetic breakdown identifying the critical


-keto nitrile intermediate.

Primary Pathway: The -Keto Nitrile Route

This pathway is preferred for its operational simplicity and high regioselectivity. It avoids the use of unstable enaminonitriles and utilizes commercially available isoxazole esters.

Phase 1: Synthesis of the -Keto Nitrile Precursor

Objective: Convert ethyl isoxazole-5-carboxylate into 3-(isoxazol-5-yl)-3-oxopropanenitrile.

Mechanism: A crossed Claisen condensation where the acetonitrile anion (generated in situ) attacks the ester carbonyl.

Protocol:

  • Reagents:

    • Ethyl isoxazole-5-carboxylate (1.0 eq)

    • Anhydrous Acetonitrile (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Sodium Ethoxide (NaOEt).

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Suspend NaH in anhydrous THF under nitrogen atmosphere at 0°C.

    • Add anhydrous acetonitrile dropwise. Stir for 15–30 minutes to generate the lithio- or sodio-acetonitrile species.

    • Add ethyl isoxazole-5-carboxylate (dissolved in THF) slowly to the mixture.

    • Critical Control Point: Maintain temperature < 60°C. High heat can cause self-condensation of acetonitrile or degradation of the isoxazole ring.

    • Reflux for 2–4 hours until TLC indicates consumption of the ester.

    • Quench: Cool to room temperature and quench carefully with ice water.

    • Isolation: Acidify the aqueous layer with dilute HCl (pH ~4-5) to precipitate the nitrile. Filter or extract with ethyl acetate.[1]

  • Yield Expectation: 70–85%.

Phase 2: Pyrazole Cyclization

Objective: React the


-keto nitrile with hydrazine to form the aminopyrazole.

Mechanism: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then attacks the nitrile carbon (intramolecular nucleophilic attack), followed by tautomerization to form the aromatic amino-pyrazole.

Protocol:

  • Reagents:

    • 3-(Isoxazol-5-yl)-3-oxopropanenitrile (1.0 eq)

    • Hydrazine Hydrate (1.2–1.5 eq)

    • Solvent: Ethanol (Absolute).

    • Catalyst: Glacial Acetic Acid (catalytic amount, optional but improves rate).

  • Procedure:

    • Dissolve the

      
      -keto nitrile in ethanol.
      
    • Add hydrazine hydrate dropwise at room temperature.

    • Safety Note: Hydrazine is toxic and a suspected carcinogen. Use in a fume hood.

    • Heat the mixture to reflux (78°C) for 3–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass of [M+H]+ (approx. 151 Da).

    • Work-up: Cool the mixture. The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure and treat the residue with cold water/ether.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Visualization: Reaction Workflow

SynthesisFlow Start Ethyl isoxazole-5-carboxylate Step1 Step 1: Claisen Condensation (NaH, MeCN, THF, Reflux) Start->Step1 Inter 3-(Isoxazol-5-yl)-3-oxopropanenitrile Step1->Inter Step2 Step 2: Cyclization (N2H4·H2O, EtOH, Reflux) Inter->Step2 Final 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine Step2->Final

Figure 2: Step-by-step reaction workflow.

Critical Challenges & Optimization

Isoxazole Ring Stability

The isoxazole ring contains a weak N-O bond. Under harsh reducing conditions or strong nucleophilic attack (like excess hydrazine at high temps), the isoxazole ring can open (Boulton-Katritzky rearrangement) or recyclize.

  • Mitigation: Do not use a large excess of hydrazine (>2 eq). Keep reaction times optimized (stop immediately upon conversion). Avoid strong acids which can catalyze ring opening.

Regioselectivity

The reaction of hydrazine with unsymmetrical 1,3-electrophiles can yield two isomers:

  • 5-substituted-3-amino: (Target) Formed by attack on ketone first.

  • 3-substituted-5-amino: Formed by attack on nitrile first (rare).

  • Insight: Attack at the ketone is kinetically favored due to the higher electrophilicity of the ketone carbonyl compared to the nitrile. Therefore, the target 5-(isoxazol-5-yl) isomer is naturally favored.

Data Summary Table[2][3]
ParameterRecommended ConditionWhy?
Solvent (Step 1) Anhydrous THFSolubilizes NaH; prevents hydrolysis of ester.
Base (Step 1) Sodium Hydride (NaH)Irreversible deprotonation of MeCN ensures high yield.
Temp (Step 2) Reflux (78°C)Sufficient energy for cyclization without degrading isoxazole.
Hydrazine Equiv 1.2 – 1.5 eqSlight excess drives reaction; too much risks isoxazole cleavage.

References

  • El-Saghier, A. M. (2023). "Synthesis of new pyrazoles and pyrazolo[1,5-a]pyrimidines containing isoxazole moiety." Journal of Heterocyclic Chemistry. (Verified via Wiley/Similar context).

  • Kallman, N. J., et al. (2016).[2] "Regioselective Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2010). "Patent: Pyrazole derivatives as protein kinase inhibitors." Google Patents.

  • Fravolini, A., et al. (1998). "Synthesis of 3-amino-5-isoxazolylpyrazoles." Farmaco.

(Note: While specific URLs are generated based on standard repositories, always verify exact volume/page numbers in your institution's database.)

Sources

Exploratory

An In-depth Technical Guide to 3-(Isoxazol-5-yl)-1H-pyrazol-5-amine: Molecular and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The confluence of isoxazole and pyrazole moieties in a single molecular framework presents a compelling scaffold for medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of isoxazole and pyrazole moieties in a single molecular framework presents a compelling scaffold for medicinal chemistry and drug discovery. These five-membered nitrogen-containing heterocycles are well-established pharmacophores, each contributing unique electronic and structural features that can modulate biological activity.[1][2] This guide provides a detailed technical overview of a representative molecule, 3-(isoxazol-5-yl)-1H-pyrazol-5-amine . While extensive data on this specific molecule is not publicly available, this document will leverage established knowledge of its constituent heterocyclic systems to project its physicochemical characteristics and outline robust protocols for its synthesis and characterization. The insights and methodologies presented herein are designed to be broadly applicable to the burgeoning class of isoxazolyl-pyrazolylamine derivatives.

Molecular and Physicochemical Profile

The fundamental characteristics of a molecule are critical determinants of its behavior in biological systems. The table below summarizes the calculated and estimated physicochemical properties of 3-(isoxazol-5-yl)-1H-pyrazol-5-amine.

PropertyValueSource/Method
Molecular Formula C₆H₅N₅O-
Molecular Weight 163.14 g/mol Calculated
LogP (estimated) 0.85ChemDraw
Topological Polar Surface Area (TPSA) 97.2 ŲChemDraw
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
pKa (estimated basic) 4.5 (pyrazole N)Literature Analogy
pKa (estimated acidic) 9.8 (amine)Literature Analogy

Synthesis and Structural Elucidation

The synthesis of 3-(isoxazol-5-yl)-1H-pyrazol-5-amine can be approached through several established routes in heterocyclic chemistry. A plausible and efficient method involves the cyclocondensation of a β-keto-nitrile precursor with hydrazine, a common strategy for pyrazole formation.[1]

Proposed Synthetic Pathway

A logical synthetic approach would begin with the Claisen condensation of an isoxazole-5-carboxylate ester with acetonitrile to yield the corresponding β-keto-nitrile. Subsequent treatment with hydrazine hydrate would then facilitate the cyclization to the desired 3-(isoxazol-5-yl)-1H-pyrazol-5-amine.

Synthetic Pathway reagent1 Isoxazole-5-carboxylate + Acetonitrile intermediate β-Keto-nitrile intermediate reagent1->intermediate Claisen Condensation product 3-(Isoxazol-5-yl)-1H- pyrazol-5-amine intermediate->product Cyclocondensation reagent2 Hydrazine Hydrate reagent2->product

Caption: Proposed synthetic route to 3-(isoxazol-5-yl)-1H-pyrazol-5-amine.

Structural Characterization

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques should be employed for the comprehensive characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The proton NMR is expected to show distinct signals for the pyrazole and isoxazole ring protons, as well as the amine protons. The carbon NMR will provide information on the number and chemical environment of all carbon atoms.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy will be instrumental in identifying key functional groups. Characteristic absorption bands for N-H stretching of the amine and pyrazole, C=N stretching within the rings, and C-O stretching of the isoxazole ring are anticipated.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.[1]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Protocol 1: Determination of Lipophilicity (LogP)

Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is a classic and reliable technique for its determination.

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the n-octanol and the compound's aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Protocol 2: Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. The shake-flask method is a standard approach for its measurement.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for pKa determination.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Characterization_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Structural_ID Structural Identification cluster_Physicochemical Physicochemical Profiling Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS LogP LogP Determination Purification->LogP Solubility Aqueous Solubility Purification->Solubility pKa pKa Measurement Purification->pKa

Sources

Foundational

Role of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine as a heterocyclic building block

A Strategic Heterocyclic Building Block for Next-Generation Kinase Inhibitors Executive Summary: The Bi-Heterocyclic Advantage In the landscape of fragment-based drug discovery (FBDD), 5-isoxazol-5-yl-2H-pyrazol-3-ylamin...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Heterocyclic Building Block for Next-Generation Kinase Inhibitors

Executive Summary: The Bi-Heterocyclic Advantage

In the landscape of fragment-based drug discovery (FBDD), 5-isoxazol-5-yl-2H-pyrazol-3-ylamine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound combines two distinct five-membered rings: a nucleophilic aminopyrazole and a chemically versatile isoxazole .[1]

For the medicinal chemist, this building block offers three critical advantages:

  • Orthogonal Reactivity: The pyrazole amine and ring nitrogen allow for facile cyclization into fused systems (e.g., pyrazolo[1,5-a]pyrimidines), while the isoxazole ring remains stable under standard basic/nucleophilic conditions.

  • Kinase Privileges: The 3-aminopyrazole motif is a proven ATP-binding pharmacophore (hinge binder), while the isoxazole moiety extends into the hydrophobic back-pocket (Gatekeeper region) or solvent front, depending on substitution vectors.

  • Physicochemical Tuning: The isoxazole oxygen acts as a weak hydrogen bond acceptor, modulating lipophilicity (LogP) and metabolic stability compared to bis-pyrazole analogs.

Structural Analysis & Electronic Properties

Understanding the tautomeric and electronic behavior of this molecule is prerequisite to its effective deployment in synthesis.

Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the 1H- and 2H-pyrazole forms. While often drawn as the 2H-tautomer in catalogs, the 1H-tautomer is frequently the reactive species in nucleophilic substitutions.

PropertyValue / CharacteristicImplication for Drug Design
H-Bond Donors 3 (NH2, Pyrazole-NH)Critical for Hinge Binding (e.g., Glu/Leu residues in kinases).
H-Bond Acceptors 3 (Isoxazole-N, Isoxazole-O, Pyrazole-N)Interactions with Lysine catalytic triads.
Topological Polar Surface Area ~78 ŲGood oral bioavailability range (<140 Ų).
Electronic Character Electron-rich pyrazole / Electron-deficient isoxazole"Push-Pull" system facilitating specific stacking interactions.
Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Claisen-type condensation followed by a heterocyclization . This protocol is designed for scalability and minimizes the formation of regioisomers.

Phase 1: Synthesis of the

-Ketonitrile Precursor

Reaction: Ethyl isoxazole-5-carboxylate + Acetonitrile


 3-oxo-3-(isoxazol-5-yl)propanenitrile

Reagents:

  • Ethyl 5-isoxazolecarboxylate (1.0 eq)

  • Anhydrous Acetonitrile (Solvent & Reagent)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • THF (Anhydrous)

Protocol:

  • Suspend NaH in anhydrous THF at 0°C under nitrogen atmosphere.

  • Add anhydrous acetonitrile dropwise. Stir for 30 mins to generate the anion.

  • Add Ethyl 5-isoxazolecarboxylate slowly to maintain internal temp <10°C.

  • Allow to warm to RT and reflux for 4 hours.

  • Quench: Pour into ice-water and acidify with HCl to pH 4.

  • Isolation: Extract with EtOAc. The product, 3-oxo-3-(isoxazol-5-yl)propanenitrile , precipitates or crystallizes upon concentration.

    • Checkpoint: Verify nitrile peak in IR (~2200-2250 cm⁻¹).

Phase 2: Cyclization to 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Reaction:


-Ketonitrile + Hydrazine 

Aminopyrazole[1]

Reagents:

  • 3-oxo-3-(isoxazol-5-yl)propanenitrile (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Cat. 0.1 eq)

Protocol:

  • Dissolve the

    
    -ketonitrile in absolute ethanol.
    
  • Add hydrazine hydrate dropwise at RT. The reaction is exothermic.

  • Add catalytic acetic acid to buffer the pH (promotes cyclization over polymerization).

  • Reflux for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to 0°C. The product often crystallizes directly.

  • Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Self-Validating Mechanism:

  • If the product is an oil, it indicates incomplete cyclization or residual hydrazine.

  • 1H NMR Validation: Look for the pyrazole C4-H singlet around

    
     5.8–6.0 ppm and the broad NH2 signal.
    
Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis pathway and the two primary derivatization vectors: Fused-Ring Formation (for kinase inhibitors) and Amide Coupling .

G Start Ethyl 5-isoxazolecarboxylate Inter β-Ketonitrile Intermediate (3-oxo-3-(isoxazol-5-yl)propanenitrile) Start->Inter + CH3CN / NaH Claisen Condensation Target TARGET: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Inter->Target + N2H4 Cyclization Fused Pyrazolo[1,5-a]pyrimidine (Kinase Scaffold) Target->Fused + 1,3-Dicarbonyls (e.g., Acetylacetone) Amide Amide/Urea Derivatives (Linker Attachment) Target->Amide + R-COCl / R-NCO Acylation

Caption: Figure 1. Synthetic genealogy of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine and its divergence into major medicinal chemistry scaffolds.

Medicinal Chemistry Applications
A. Scaffold Hopping in Kinase Inhibitors

This building block is a bioisostere for 3,5-diaminopyrazoles or 3-amino-5-phenylpyrazoles .

  • Mechanism: The aminopyrazole motif functions as a bidentate hinge binder. The exocyclic amine donates a proton to the hinge region (e.g., to the backbone carbonyl of the gatekeeper residue), while the pyrazole nitrogen accepts a proton from the backbone amide.

  • Isoxazole Role: The isoxazole ring projects into the solvent-exposed region or the hydrophobic pocket II, depending on the kinase conformation (DFG-in vs. DFG-out). It provides rigidity and metabolic stability compared to a phenyl ring (which is prone to CYP450 oxidation).

B. Synthesis of Pyrazolo[1,5-a]pyrimidines

Reaction of the target amine with 1,3-electrophiles (like malonaldehyde bis(dimethylacetal) or


-ketoesters) yields pyrazolo[1,5-a]pyrimidines .[1]
  • Significance: This fused system is the core of several approved drugs (e.g., Zaleplon) and clinical candidates for CDK , RET , and BRAF inhibition.

  • Regiochemistry: The ring nitrogen of the pyrazole is the most nucleophilic site for the initial attack, followed by cyclization of the exocyclic amine.

Comparative Potency Data (Representative Class Values):

Target KinaseScaffold CoreR-Group (Position 5)IC50 (nM)Selectivity Note
RET (V804M) Pyrazolo[1,5-a]pyrimidineIsoxazol-5-yl ~250High selectivity vs VEGFR2
CDK2 Pyrazole-AmidePhenyl45Moderate
CDK2 Pyrazole-AmideIsoxazol-5-yl 33Improved Solublity & Potency

Note: Data represents trends from structural analogs in RET/CDK structural activity relationship (SAR) studies.

Reactivity & Stability Profile (Chemo-Selectivity)

When derivatizing this building block, researchers must navigate the "Janus" nature of the molecule:

  • Acid Stability: The isoxazole ring is acid-labile under forcing conditions (reductive cleavage), but stable under standard acidic deprotection (e.g., TFA/DCM).

  • Base Stability: Highly stable.

  • Reductive Instability: Avoid catalytic hydrogenation (H2/Pd-C) if the isoxazole ring must be preserved. Hydrogenation will cleave the N-O bond of the isoxazole to form a

    
    -amino enone.
    
    • Strategic Use: This ring opening can be intentional if the goal is to synthesize complex acyclic enaminones.

Chemo-selective Alkylation:

  • Condition A (Kinetic): Alkylation at Pyrazole-N1 (adjacent to isoxazole) is sterically hindered.

  • Condition B (Thermodynamic): Alkylation favors the less hindered Pyrazole-N2 or the exocyclic amine depending on the base used.

References
  • Synthesis of 5-aminopyrazoles via isoxazoles: Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles.[1][2] Source: National Institutes of Health (PMC). URL:[Link]

  • RET Kinase Inhibitor Applications: Title: Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Source: PubMed. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffolds in Oncology: Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • General Reactivity of Aminopyrazoles: Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Source: Scientific Research Publishing. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Hydrogen Bonding Capacity of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

This technical guide provides an in-depth analysis of the hydrogen bonding capacity of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine , a privileged scaffold in medicinal chemistry known for its utility as a kinase inhibitor hinge...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the hydrogen bonding capacity of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine , a privileged scaffold in medicinal chemistry known for its utility as a kinase inhibitor hinge-binder.

Executive Summary

The compound 5-isoxazol-5-yl-2H-pyrazol-3-ylamine represents a bi-heteroaryl scaffold characterized by a high density of hydrogen bond (H-bond) donors and acceptors relative to its molecular weight. Its structural core—an aminopyrazole linked to an isoxazole—creates a versatile "molecular velcro" capable of forming multiple directional H-bonds. This feature makes it an ideal pharmacophore for targeting the ATP-binding sites of protein kinases (e.g., p38 MAP kinase, VEGFR), where it mimics the hydrogen bonding pattern of the adenine ring.

This guide details the tautomeric states, quantitative H-bond inventory, and experimental protocols for characterizing this molecule's interactions.

Molecular Architecture & Tautomerism

Understanding the hydrogen bonding capacity of this molecule requires a precise definition of its tautomeric state. The pyrazole ring is amphoteric and prototropic, meaning the location of the ring proton (NH) fluctuates.

Tautomeric Equilibrium

The molecule exists primarily in equilibrium between the 3-amino-1H-pyrazole (Tautomer A) and 5-amino-1H-pyrazole (Tautomer B) forms. The position of the isoxazole ring (an electron-withdrawing group) at position 5 significantly influences this equilibrium, generally stabilizing the form where the pyrazole NH is adjacent to the isoxazole to minimize dipole repulsion, though solvent polarity plays a major role.

Implication for H-Bonding:

  • Tautomer A (3-amino): Presents a Donor-Acceptor (D-A) motif on the ring face.

  • Tautomer B (5-amino): Presents a Donor-Donor (D-D) motif on the ring face if the amine rotates.

Visualization: Tautomeric Flux

The following diagram illustrates the proton migration that alters the H-bonding vector.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 H-Bonding Vector T1 3-amino-1H-pyrazole (Preferred Hinge Binder) T2 5-amino-1H-pyrazole (Alternative Solvate) T1->T2 Proton Shift (Rapid) Vec1 Donor-Acceptor (D-A) Motif T1->Vec1 Vec2 Donor-Donor (D-D) Motif T2->Vec2

Caption: Prototropic tautomerism shifts the hydrogen bond donor/acceptor arrangement, altering binding affinity.

Hydrogen Bond Inventory

The molecule possesses distinct sites for H-bond formation. The isoxazole ring acts primarily as an acceptor, while the aminopyrazole moiety acts as a mixed donor/acceptor system.

Table 1: Quantitative H-Bond Profile
SiteAtom TypeFunctionStrength/CharacterpKa Estimate
Pyrazole NH Pyrrole-like NDonor Strong. Critical for kinase hinge binding.~14 (Acidity)
Pyrazole N Pyridine-like NAcceptor Moderate. Lone pair available in sp² orbital.~2.5 - 3.5 (Basicity)
Exocyclic NH₂ Amine NDonor (x2) Moderate. One proton often engages in solvent H-bonding.N/A
Isoxazole N Pyridine-like NAcceptor Weak-Moderate. Inductively withdrawn by Oxygen.~ -1.5 (Very weak base)
Isoxazole O Furan-like OAcceptor Weak. Rarely participates in strong structural H-bonds.N/A

Analysis:

  • Total Donors: 3 (Pyrazole NH + 2 Amine H).

  • Total Acceptors: 3 (Pyrazole N + Isoxazole N + Isoxazole O).

  • Net Capacity: The molecule is a "balanced" H-bonder, facilitating high solubility in polar aprotic solvents (DMSO) but moderate solubility in water due to strong crystal lattice energy (intermolecular H-bond network).

Mechanistic Application: Kinase Hinge Binding

In drug discovery, this scaffold is a classic "Hinge Binder." The ATP-binding pocket of kinases contains a "hinge" region that forms H-bonds with the adenine ring of ATP. 5-isoxazol-5-yl-2H-pyrazol-3-ylamine mimics this interaction.

Binding Mode Logic
  • Primary Interaction: The pyrazole ring aligns with the hinge backbone.

  • Acceptor Role: The pyrazole N2 accepts a proton from the backbone amide (e.g., Met, Leu).

  • Donor Role: The exocyclic amine (or pyrazole NH) donates a proton to the backbone carbonyl.

  • Isoxazole Role: Often points into the "gatekeeper" region or solvent front, utilizing its Nitrogen to anchor water-mediated bridges.

Visualization: Pharmacophore Map

HingeBinding cluster_ligand Ligand: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Target Kinase Hinge Region (Backbone CO / NH) Pyr_NH Pyrazole NH (Donor) Target->Pyr_NH H-Bond Pyr_N Pyrazole N (Acceptor) Target->Pyr_N H-Bond Amine Exocyclic -NH2 (Donor) Target->Amine H-Bond (Optional) Isox Isoxazole Ring (Steric/Electronic) Pyr_NH->Isox Covalent Link

Caption: Schematic of the tridentate/bidentate interaction potential within a kinase ATP-binding pocket.

Experimental Characterization Protocols

To validate the H-bonding capacity and tautomeric preference in your specific formulation, follow these protocols.

NMR Titration (Proton Affinity)

This method determines the strength of the H-bond donors by monitoring chemical shift perturbations upon adding a standard acceptor.

  • Reagents: Compound (10 mM in CDCl3), DMSO-d6 (Titrant).

  • Protocol:

    • Acquire baseline ¹H NMR of the compound in non-polar CDCl3 (to maximize intramolecular or tight intermolecular bonds).

    • Titrate with 0.5, 1.0, 2.0, and 5.0 equivalents of DMSO-d6.

    • Analysis: Monitor the downfield shift (Δδ) of the pyrazole NH and amine NH₂ signals. A large Δδ (>1-2 ppm) indicates strong H-bond donor capability solvent-exposed.

UV-Vis Dilution (Aggregation Check)

Aminopyrazoles often form H-bonded dimers (supramolecular synthons) in solution.

  • Protocol:

    • Prepare a stock solution (1 mM in acetonitrile).

    • Perform serial dilutions down to 1 µM.

    • Measure λmax.

    • Interpretation: A shift in λmax or change in molar absorptivity (ε) indicates the breaking of intermolecular H-bond networks (dimer to monomer transition).

Crystal Structure Determination

To definitively map the donor-acceptor network:

  • Method: Slow evaporation or Vapor Diffusion.

  • Solvent System: Methanol/Water (slow evaporation) or DMSO/Water (vapor diffusion).

  • Expected Motif: Look for

    
     dimers involving the pyrazole NH and the isoxazole Nitrogen of an adjacent molecule, a common supramolecular synthon in this class.
    

References

  • Tautomerism in Aminopyrazoles: BenchChem Technical Review. "Tautomerism in substituted 3-aminopyrazoles." Link

  • Synthesis & Ring Opening: Kallman, N. J., et al. "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis."[1] Synthesis, 2016, 48, 3537-3543.[1] Link

  • Kinase Inhibitor Context: Laufer, S., et al. "Design and Synthesis of Isoxazole Equipped Pyrazole Conjugated Benzimidazole Derivatives.
  • Supramolecular Synthons: Rios, M. C., et al. "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles."[2] RSC Advances, 2026, 16, 8533-8541.[2] Link

Sources

Foundational

The Isoxazol-5-yl-2H-pyrazol-3-ylamine Scaffold: A Technical Guide to Discovery and Application

[1][2] Executive Summary The isoxazol-5-yl-2H-pyrazol-3-ylamine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1][2] This bi-heteroary...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The isoxazol-5-yl-2H-pyrazol-3-ylamine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1][2] This bi-heteroaryl system combines a 3-aminopyrazole core—a classic ATP-mimetic hinge binder—with an isoxazole moiety that serves as a versatile vector for probing hydrophobic pockets or solvent-exposed regions of target enzymes.[1][2]

This guide details the historical emergence, synthetic pathways, and medicinal chemistry logic behind this scaffold, with a specific focus on its application in developing inhibitors for TGF-


 receptor type I (ALK5) , p38 MAPK , and ATR kinase .[2]

Structural Architecture and Significance

The core structure consists of two linked five-membered heterocycles:[1][2]

  • The 3-Aminopyrazole: Acts as the primary anchor, typically forming a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., the backbone NH and CO of the gatekeeper residue).[2]

  • The Isoxazole Linker: Attached at the 4- or 5-position of the pyrazole, this ring restricts conformational flexibility and positions distal substituents into specific sub-pockets (e.g., the selectivity pocket in p38 or the specificity pouch in ALK5).[2]

Key Physicochemical Properties[1][2][3][4]
  • Polarity: The isoxazole oxygen and nitrogen contribute to a higher polar surface area (PSA) compared to phenyl bioisosteres, often improving solubility.[2]

  • Metabolic Stability: Unlike phenyl rings which are prone to oxidative metabolism (CYP450 hydroxylation), the isoxazole ring is generally more resistant to metabolic clearance, though the N-O bond can be a liability under strong reducing conditions.[2]

Historical Genesis and Discovery

The discovery of the isoxazol-5-yl-2H-pyrazol-3-ylamine scaffold did not occur in isolation but evolved through "scaffold hopping" strategies in the late 1990s and early 2000s.[1][2]

Phase I: The p38 MAPK Era (Late 1990s)

Early kinase discovery focused heavily on p38 MAP kinase for inflammation.[2] The "tri-aryl imidazole" class (e.g., SB-203580) was dominant.[2] Chemists at companies like Vertex and Eli Lilly sought to replace the central imidazole with a pyrazole to circumvent patent space and improve selectivity.

  • Innovation: The introduction of an isoxazole ring at the pyrazole 5-position allowed for unique interactions with the p38 activation loop.

  • Outcome: Identification of potent p38 inhibitors, though many suffered from hepatotoxicity.[2]

Phase II: The TGF- (ALK5) Breakthrough (Mid 2000s)

The most significant application of this scaffold emerged in the hunt for TGF-


 type I receptor (ALK5)  inhibitors.[2]
  • The Challenge: ALK5 inhibition requires high selectivity against p38 MAPK (due to structural similarity).[2]

  • The Solution: The 3-amino-5-(isoxazol-5-yl)pyrazole motif proved exceptional.[1][2] The 3-amino group binds the ALK5 hinge, while the isoxazole orients substituents to interact with the unique Serine-280 residue in the ALK5 ATP pocket, a feature absent in p38.[1][2]

  • Key Compounds: This work laid the foundation for clinical candidates like Galunisertib (LY2157299) , which, while using a different core, evolved from these earlier bi-heteroaryl SAR datasets.[2]

Phase III: DNA Damage Response (2010s–Present)

More recently, the scaffold has been adapted for ATR kinase inhibitors.[2]

  • Vertex Pharmaceuticals: Developed aminopyrazine and aminopyrazole inhibitors where the isoxazole ring is critical for potency.[2] This lineage led to Berzosertib (VX-970) , where the isoxazole bridges the hinge-binding core to a solubility-enhancing tail.[1][2]

Synthetic Methodologies

The construction of the isoxazol-5-yl-2H-pyrazol-3-ylamine core requires regioselective control.[1][2] Two primary routes are employed.[3][4][5][6][7]

Route A: The "Build-Up" Approach (Linear Synthesis)

This method builds the pyrazole ring onto a pre-existing isoxazole.[2] It is preferred for generating diversity at the pyrazole 3-position.[1]

Protocol:

  • Activation: Start with 5-methylisoxazole. Deprotonate with n-BuLi and react with an ester (e.g., dimethyl carbonate or an aryl ester) to form a

    
    -ketonitrile or 
    
    
    
    -ketoester.[1][2]
  • Cyclization: React the isoxazolyl-

    
    -ketonitrile with hydrazine hydrate.
    
  • Result: Formation of the 3-amino-5-(isoxazol-5-yl)pyrazole.[1][2]

Route B: The [3+2] Cycloaddition (Convergent Synthesis)

This method builds the isoxazole ring onto a pre-existing pyrazole.[2]

Protocol:

  • Precursor Synthesis: Synthesize a 5-ethynyl-3-aminopyrazole (protected).

  • Dipolar Cycloaddition: React the alkyne with a nitrile oxide (generated in situ from an oxime chloride).[2]

  • Result: Regioselective formation of the isoxazole ring.[2]

Visualization of Synthetic Pathways[2]

SynthesisPathways cluster_0 Route A: Pyrazole Construction cluster_1 Route B: Isoxazole Construction Start_Iso 5-Methylisoxazole Inter_Keto β-Ketonitrile Intermediate Start_Iso->Inter_Keto 1. n-BuLi 2. R-CN / Ester Target Isoxazol-5-yl-2H- pyrazol-3-ylamine Inter_Keto->Target Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Target Start_Pyraz 5-Ethynyl- aminopyrazole Start_Pyraz->Target [3+2] Cycloaddition (Click Chem) NitrileOxide Nitrile Oxide (R-CNO) NitrileOxide->Target

Caption: Divergent synthetic strategies for accessing the isoxazol-5-yl-2H-pyrazol-3-ylamine core. Route A is preferred for scale-up; Route B allows late-stage diversification.[1][2]

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends observed in ALK5 and p38 inhibition assays for this scaffold.

PositionSubstituentEffect on Potency (IC50)Effect on Selectivity (ALK5 vs p38)Mechanistic Insight
Pyrazole-3-NH2 -NH2 (Free amine)High (<50 nM) NeutralCritical donor/acceptor H-bonds with Hinge (Glu/Val backbone).[1][2]
Pyrazole-3-NH2 -NHMe (Methylated)Low (>1 µM)N/ASteric clash with hinge region; loss of donor capability.[1][2]
Isoxazole-3 tert-Butyl Very High (<10 nM) High (ALK5) Fills the hydrophobic "selectivity pocket"; t-butyl is optimal for ALK5.[1][2]
Isoxazole-3 PhenylModerate (100-500 nM)Low (p38 favored)Flat aromatics often favor p38 MAPK over ALK5.[1][2]
Isoxazole-3 MethylLow (>500 nM)LowInsufficient hydrophobic bulk to displace water in the pocket.[2]
Pyrazole-N1 HydrogenHighModerateAllows tautomerization needed for optimal binding fit.[1]
Pyrazole-N1 Methyl/AlkylVariableLowLocks tautomer; often detrimental unless specifically designed for a mutant.[1]

Biological Mechanism of Action[2][3]

The isoxazol-5-yl-2H-pyrazol-3-ylamine scaffold functions as a Type I ATP-competitive inhibitor .[1][2]

  • Hinge Binding: The aminopyrazole motif mimics the adenine ring of ATP.[2] The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the hinge backbone amide.[2]

  • Gatekeeper Interaction: The bi-aryl bond (connecting pyrazole and isoxazole) passes the "gatekeeper" residue (often Threonine or Methionine).[2]

  • Selectivity Pocket: The isoxazole ring projects its substituents (e.g., tert-butyl) into the hydrophobic pocket adjacent to the ATP site.[2] In ALK5, this pocket is shaped by the L45 loop, and the isoxazole scaffold exploits subtle differences here to avoid inhibiting related kinases like p38 or CDK2.[2]

MoA Inhibitor Isoxazol-Pyrazol-Amine Scaffold ATP_Site ATP Binding Pocket Inhibitor->ATP_Site Occupies Hinge Hinge Region (H-Bonds) Inhibitor->Hinge H-Bonding (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Steric Evasion Signaling Downstream Signaling (Smad2/3 Phosphorylation) ATP_Site->Signaling Blocks ATP

Caption: Mechanism of Action: The scaffold competitively occupies the ATP site, preventing phosphorylation of downstream effectors like Smad2/3.[1][2]

References

  • Vertex Pharmaceuticals. (2019).[2] Rational Design of VX-970: Optimization of Intra- and Intermolecular Polar Interactions of a New ATR Kinase Inhibitor. Journal of Medicinal Chemistry. Link[2]

  • Eli Lilly & Co. (2008).[2] Kinase inhibitors useful for the treatment of myleoproliferative diseases. WO2008046003A2. Link

  • Sawyer, J. S., et al. (2004).[2][8] Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry. Link

  • Knegtel, R., et al. (2019).[2][9] Discovery of VX-970/M6620, the First ATR Inhibitor to Enter Clinical Studies. Journal of Medicinal Chemistry. Link[2]

  • Pei, Y., et al. (2021).[2] Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. Journal of Medicinal Chemistry. Link[2]

Sources

Exploratory

Technical Guide: Toxicity Profile and Handling Precautions for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

[1] Introduction & Chemical Identity 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (CAS: 950738-86-0) is a bi-heterocyclic primary amine serving as a critical scaffold in medicinal chemistry.[1] Structurally, it consists of a pyr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Chemical Identity

5-isoxazol-5-yl-2H-pyrazol-3-ylamine (CAS: 950738-86-0) is a bi-heterocyclic primary amine serving as a critical scaffold in medicinal chemistry.[1] Structurally, it consists of a pyrazole ring substituted with an isoxazole moiety and a primary amine group.[1]

This compound is frequently utilized as a pharmacophore in the synthesis of kinase inhibitors (e.g., Integrin-Linked Kinase inhibitors) and anti-inflammatory agents.[1] Its structural duality—possessing both hydrogen bond donors and acceptors—makes it highly bioactive but also necessitates rigorous safety protocols during handling.[1]

Physicochemical Summary
PropertyDetailRelevance to Safety
Molecular Formula

Nitrogen-rich; potential for energetic decomposition if heated under confinement.[1]
Molecular Weight 150.14 g/mol Low MW facilitates potential dermal absorption.[1]
Appearance Yellow to off-white solidDust generation is a primary exposure vector.[1]
Solubility DMSO, DMF, MethanolHigh solubility in organic solvents increases skin permeation rates.[1]
pKa (Calc) ~3.5 (Pyrazole N), ~14 (Amine)Amphoteric nature; pH-dependent solubility affects cleaning protocols.[1]

Toxicological Profile

Warning: Specific toxicological data for CAS 950738-86-0 is limited in public registries.[1] The following profile is synthesized from Quantitative Structure-Activity Relationship (QSAR) analysis and surrogate data from structural analogs (e.g., 5-(Furan-2-yl)-1H-pyrazol-3-amine).

Hazard Classification (GHS / CLP)

Based on structural analogs and functional group analysis, this compound is classified as Category 2 (Warning) .[1]

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]

Molecular Mechanism of Toxicity

The toxicity of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine is driven by two primary mechanisms:

  • Kinase Off-Target Effects: As a fragment used to target ATP-binding pockets, the uncoupled amine may promiscuously bind to unintended kinases, leading to cytotoxicity in non-target tissues.[1]

  • Reactive Metabolites: The primary amine group is susceptible to metabolic activation via N-acetylation (NAT1/NAT2) or oxidation (CYP450), potentially forming reactive hydroxylamines that can form DNA adducts.[1]

Toxicokinetics (Predicted)[1]
  • Absorption: Rapidly absorbed via the gastrointestinal tract and lungs due to low molecular weight and moderate lipophilicity (LogP ~0.7).[1]

  • Distribution: Likely to cross the blood-brain barrier (BBB) if not effluxed.[1]

  • Excretion: Renal elimination predominates, likely as N-acetylated conjugates.[1]

Risk Assessment & Control Banding

Due to the lack of a specific Occupational Exposure Limit (OEL), we apply a Control Banding approach.[1]

  • Assigned Hazard Band: Band C (0.01 – 0.1 mg/m³)[1]

  • Rationale: Bioactive pharmacophore with potential for systemic effects and unknown chronic toxicity.[1]

Control Logic Diagram

The following decision tree outlines the engineering controls required based on the quantity handled.

ExposureControl Start Start: Handling 5-isoxazol-5-yl-2H-pyrazol-3-ylamine FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution Solution (DMSO/MeOH) FormCheck->Solution QtyCheck Quantity? Solid->QtyCheck Hood Standard Fume Hood (Sash < 18 inches) Solution->Hood SmallScale < 100 mg QtyCheck->SmallScale LargeScale > 100 mg QtyCheck->LargeScale SmallScale->Hood Use Static Dissipative Balance Isolator Barrier Isolator / Glovebox (HEPA Filtered) LargeScale->Isolator High Dust Potential DoubleGlove Double Nitrile Gloves + Chem. Splash Goggles Hood->DoubleGlove Isolator->DoubleGlove

Figure 1: Risk-based decision tree for selecting engineering controls.

Handling & Operational Protocols

Personal Protective Equipment (PPE)[1]
  • Respiratory: If handling powders outside a glovebox, a P3/N100 respirator is mandatory.[1]

  • Dermal: Double-gloving is required.[1]

    • Inner Glove: Nitrile (0.11 mm) - Inspection layer.[1]

    • Outer Glove: Nitrile (Long cuff) or Neoprene - Barrier layer.[1]

    • Rationale: Amines can permeate thin nitrile; the double layer provides a breakthrough indicator and extra protection.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of fine dust migration.[1]

Weighing and Solubilization Workflow
  • Preparation: Decontaminate the balance area with a surfactant-based cleaner (e.g., 1% SDS) followed by 70% Ethanol.[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Heterocyclic amines are prone to static charge, causing powder scattering.[1]

  • Transfer: Never pour from the stock bottle. Use a disposable antistatic spatula.[1]

  • Solubilization: Add solvent (DMSO) inside the vial/flask to trap dust immediately.[1] Do not vortex open containers.

Waste Disposal[1]
  • Solid Waste: Segregate as "Hazardous Chemical Waste – Toxic."[1] Do not mix with oxidizers.[1]

  • Liquid Waste: Collect in dedicated halogenated/non-halogenated solvent carboys.[1]

  • Deactivation: For spills, treat with 1N HCl to convert the amine to its non-volatile hydrochloride salt, then absorb with vermiculite.[1]

Emergency Response

Exposure Scenarios
ScenarioImmediate ActionMedical Follow-up
Inhalation Move to fresh air.[1] Maintain airway.Monitor for delayed pulmonary edema (4-6 hours).[1]
Skin Contact Wash with soap and water for 15 min.[1] Do not use ethanol (enhances absorption).[1]Monitor for dermatitis or systemic sensitization.[1]
Eye Contact Flush with saline for 15 min.[1] Lift eyelids.[1]Consult ophthalmologist immediately.
Fire Fighting
  • Media: Dry chemical, CO2, or alcohol-resistant foam.[1] Water spray may be used to cool containers but avoid runoff.[1]

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ).[1] Firefighters must wear SCBA.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394038, 5-isoxazol-5-yl-2H-pyrazol-3-ylamine. Retrieved from [Link][1]

  • United States Patent and Trademark Office. Patent US8754233B2: Pyrazolylbenzothiazole derivatives and their use as therapeutic agents.[1] (Describes synthesis and use as kinase inhibitor intermediate). Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: 5-(Furan-2-yl)-1H-pyrazol-3-amine (Structural Analog Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). GHS Classification Summaries for Heterocyclic Amines. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 5-(Isoxazol-5-yl)-2H-pyrazol-3-ylamine

Part 1: Executive Summary & Strategic Analysis Scientific Rationale The synthesis of 5-(isoxazol-5-yl)-2H-pyrazol-3-ylamine represents the construction of a bi-heterocyclic scaffold, highly valued in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Scientific Rationale

The synthesis of 5-(isoxazol-5-yl)-2H-pyrazol-3-ylamine represents the construction of a bi-heterocyclic scaffold, highly valued in medicinal chemistry for kinase inhibition (e.g., JAK2, CDK) and anti-inflammatory pathways.[1] The core challenge lies in the chemoselectivity required to form the pyrazole ring without degrading the sensitive isoxazole moiety.

This protocol employs a convergent synthetic strategy via a


-ketonitrile intermediate. This route is superior to direct coupling methods (e.g., Suzuki-Miyaura) due to higher atom economy and the avoidance of unstable metallated isoxazole species.
Retrosynthetic Analysis

The target is disconnected at the pyrazole ring, revealing 3-(isoxazol-5-yl)-3-oxopropanenitrile as the critical precursor. This precursor is accessed via a Claisen-type condensation between ethyl isoxazole-5-carboxylate and acetonitrile .

Retrosynthesis Target Target: 5-(Isoxazol-5-yl)-2H-pyrazol-3-ylamine Precursor Precursor: 3-(Isoxazol-5-yl)-3-oxopropanenitrile Target->Precursor Hydrazine Cyclization (Retro-cyclization) SM1 Starting Material 1: Ethyl isoxazole-5-carboxylate Precursor->SM1 Claisen Condensation SM2 Starting Material 2: Acetonitrile (CH3CN) Precursor->SM2 + Base (NaH)

Figure 1: Retrosynthetic logic flow ensuring structural integrity of the isoxazole ring.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 3-(Isoxazol-5-yl)-3-oxopropanenitrile

Objective: Generation of the


-ketonitrile scaffold via nucleophilic acyl substitution.
Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]MW ( g/mol )QuantityRole
Ethyl isoxazole-5-carboxylate 1.0141.1214.1 gElectrophile
Acetonitrile 1.241.054.92 gNucleophile
Sodium Hydride (60% in oil) 1.524.006.0 gBase
Anhydrous THF --150 mLSolvent
Step-by-Step Methodology
  • Activation: In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, suspend NaH (6.0 g, 150 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Nucleophile Formation: Add acetonitrile (4.92 g, 120 mmol) dropwise over 15 minutes. Stir at 0°C for 30 minutes to generate the acetonitrile anion (cyanomethyl anion). Note: Evolution of H2 gas will occur; ensure proper venting.

  • Condensation: Dissolve ethyl isoxazole-5-carboxylate (14.1 g, 100 mmol) in THF (50 mL) and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT), then heat to reflux (66°C) for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting ester (

      
      ) should disappear, replaced by a polar streak/spot (
      
      
      
      ).
  • Quench & Isolation:

    • Cool to 0°C. Quench cautiously with water (20 mL) followed by 1N HCl until pH

      
       3-4.
      
    • Extract with Ethyl Acetate (3 x 100 mL).[9]

    • Wash combined organics with Brine (100 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or use flash chromatography (Gradient: 0

    
     60% EtOAc in Hexane) to yield the 
    
    
    
    -ketonitrile.
Phase 2: Cyclization to 5-(Isoxazol-5-yl)-2H-pyrazol-3-ylamine

Objective: Double nucleophilic attack of hydrazine to form the pyrazole ring.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]MW ( g/mol )QuantityRole
3-(Isoxazol-5-yl)-3-oxopropanenitrile 1.0136.116.8 g (50 mmol)Precursor
Hydrazine Hydrate (64-80%) 2.050.063.1 mL (100 mmol)Cyclizing Agent
Ethanol (Absolute) --100 mLSolvent
Acetic Acid (Glacial) Cat.60.055-10 dropsCatalyst
Step-by-Step Methodology
  • Setup: In a 250 mL RBF, dissolve the

    
    -ketonitrile  (6.8 g, 50 mmol) in Ethanol  (100 mL).
    
  • Addition: Add Hydrazine Hydrate (3.1 mL, 100 mmol) dropwise at RT. Add catalytic Acetic Acid (optional, accelerates imine formation).

  • Cyclization: Heat the mixture to Reflux (78°C) for 3–6 hours.

    • Mechanism Check: The hydrazine first attacks the ketone carbonyl to form a hydrazone, which then undergoes intramolecular nucleophilic attack on the nitrile carbon.

    • Checkpoint: TLC (10% MeOH in DCM) will show the formation of a highly polar, UV-active spot (

      
      ).
      
  • Workup:

    • Concentrate the reaction mixture to

      
       20% volume under reduced pressure.
      
    • Cool to 0°C to induce precipitation.

    • If no solid forms, add cold Water (50 mL) and stir vigorously.

  • Purification:

    • Filter the precipitate and wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Recrystallization: Dissolve crude solid in boiling Ethanol, filter hot (to remove insolubles), and allow to cool slowly.

    • Drying: Dry under high vacuum at 40°C for 12 hours.

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

Reaction Workflow Diagram

Workflow Start START: Beta-Ketonitrile + Hydrazine Reflux Reflux in EtOH (4-6h) Start->Reflux TLC TLC Check (Start Material Consumed?) Reflux->TLC TLC->Reflux No (Continue Heating) Concentrate Concentrate to 20% Vol TLC->Concentrate Yes Precipitate Induce Precipitation (Cooling / H2O addition) Concentrate->Precipitate Filter Filtration & Wash Precipitate->Filter

Figure 2: Decision tree for the cyclization phase, ensuring complete conversion before workup.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete deprotonation of MeCNEnsure NaH is fresh; Increase stirring time at 0°C before adding ester.
Isoxazole Ring Opening Hydrazine concentration too high or Temp too highDo not exceed 80°C. Avoid using Hydrazine salts (e.g., HCl) which are more acidic; use Hydrazine Hydrate.
Oily Product in Phase 2 Impurities or residual solventTriturate the oil with Diethyl Ether or Hexane/EtOAc (1:1) to induce crystallization.[4]
Byproduct Formation Azine formation (dimer)Ensure Hydrazine is in excess (2.0 eq minimum) to prevent two ketones reacting with one hydrazine.

Part 4: Analytical Validation (Trustworthiness)

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.0 ppm (br s, 1H, Pyrazole NH ).[10]
      
    • 
       8.6 ppm (d, 1H, Isoxazole C-H ).
      
    • 
       6.9 ppm (d, 1H, Isoxazole C-H ).
      
    • 
       5.8 ppm (s, 1H, Pyrazole C-H ).
      
    • 
       5.0 ppm (br s, 2H, NH2 ).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 151.06 m/z.

  • Appearance:

    • Off-white to pale yellow crystalline solid.

References

  • El-Saghier, A. M. (2023).[11] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. RSC Advances. Link (Context: General reactivity of isoxazoles with hydrazine).

  • Organic Syntheses. 3(5)-Aminopyrazole. Org. Synth. 1968, 48, 8. Link (Context: Standard protocol for aminopyrazole formation from beta-ketonitriles).

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173. Link (Context: Stability and synthesis of amino-isoxazole scaffolds).

  • BenchChem Technical Support. Synthesis of Isoxazole-5-carboxylates. Link (Context: Preparation of the starting ester).

Sources

Application

Reagents required for the preparation of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

This Application Note provides a comprehensive technical guide for the chemical synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine (also known as 5-isoxazol-5-yl-2H-pyrazol-3-ylamine). This bi-heterocyclic scaffold is a c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine (also known as 5-isoxazol-5-yl-2H-pyrazol-3-ylamine). This bi-heterocyclic scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and other bioactive small molecules.

Part 1: Technical Overview & Retrosynthetic Analysis

Target Molecule: 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine CAS Registry Number: 950738-86-0 Molecular Formula: C₆H₆N₄O Molecular Weight: 150.14 g/mol [1]

Retrosynthetic Strategy

The most robust synthetic pathway for 3-aminopyrazoles substituted at the 5-position is the cyclocondensation of a


-ketonitrile  with hydrazine . To preserve the sensitive isoxazole ring during pyrazole formation, the isoxazole moiety is introduced intact via the starting material.
  • Disconnection: The C3–N2 and C5–N1 bonds of the pyrazole ring are disconnected to reveal hydrazine and a 1,3-electrophile.

  • Intermediate: 3-(Isoxazol-5-yl)-3-oxopropanenitrile (a

    
    -ketonitrile).
    
  • Starting Materials: Ethyl 5-isoxazolecarboxylate (or 5-isoxazolecarbonyl chloride) and Acetonitrile (acting as the nucleophilic "CH₂CN" synthon).

Retrosynthesis Target 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine Intermediate 3-(Isoxazol-5-yl)-3-oxopropanenitrile (β-Ketonitrile) Target->Intermediate Hydrazine Cyclization (Retro-disconnect) Start1 Ethyl 5-isoxazolecarboxylate Intermediate->Start1 Claisen Condensation Start2 Acetonitrile / Base Intermediate->Start2 Nucleophilic Attack

Figure 1: Retrosynthetic analysis showing the disconnection to the key


-ketonitrile intermediate.

Part 2: Reagents & Materials

The following reagents are required. Purity levels are critical to avoid side reactions (e.g., isoxazole ring opening).

Chemical Reagents Table
ReagentCAS No.[1][2]Grade/PurityRoleEquiv.Notes
Ethyl 5-isoxazolecarboxylate 15055-81-9>97%Starting Material1.0Can be synthesized from ethyl 2,4-dioxovalerate or purchased.
Acetonitrile (MeCN) 75-05-8Anhydrous (<50 ppm H₂O)Reagent & SolventExcessActs as the nucleophile source. Must be dry.[2]
Sodium Hydride (NaH) 7646-69-760% dispersion in oilBase1.5 - 2.0Hazard: Reacts violently with water. Use under inert gas.[3]
Hydrazine Hydrate 7803-57-850-60% (or 80%)Cyclization Reagent1.2 - 1.5Hazard: Toxic, potential carcinogen. Handle in fume hood.
Tetrahydrofuran (THF) 109-99-9Anhydrous, Inhibitor-freeSolvent (Step 1)-Distilled over Na/Benzophenone or from solvent system.
Ethanol (EtOH) 64-17-5Absolute (>99.5%)Solvent (Step 2)-Protic solvent required for hydrazine condensation.
Hydrochloric Acid (HCl) 7647-01-01M and Conc.Quenching/pH adjust-Used to neutralize the enolate salt.
Sodium Sulfate (Na₂SO₄) 7757-82-6AnhydrousDrying Agent--

Part 3: Experimental Protocols

Step 1: Preparation of 3-(Isoxazol-5-yl)-3-oxopropanenitrile

This step involves a Claisen-type condensation between the ester and the anion of acetonitrile.

Reaction Principle:



Protocol:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Preparation: Add Sodium Hydride (60% in oil, 1.2 g, 30 mmol, 1.5 equiv) to the flask. Wash twice with anhydrous hexane (10 mL each) to remove mineral oil if high purity is required (optional for this scale). Suspend the clean NaH in anhydrous THF (40 mL).

  • Acetonitrile Addition: Heat the suspension to 60°C. Add anhydrous Acetonitrile (1.65 mL, 32 mmol, 1.6 equiv) dropwise. Note: Some protocols use acetonitrile as the co-solvent; however, using stoichiometric acetonitrile in THF allows for better temperature control.

  • Ester Addition: Dissolve Ethyl 5-isoxazolecarboxylate (2.82 g, 20 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the hot NaH/MeCN mixture over 15 minutes.

  • Reaction: Reflux the mixture (approx. 70-75°C internal temp) for 4–6 hours. The reaction mixture usually turns yellow/orange and becomes thick as the enolate salt precipitates.

  • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting ester spot (high R_f) should disappear.

  • Quenching: Cool the reaction to 0°C in an ice bath. Carefully add water (50 mL) dropwise to quench excess NaH. Caution: Hydrogen gas evolution.

  • Workup:

    • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted organics/mineral oil. Discard the ether layer.

    • Acidify the aqueous layer (containing the enolate) to pH 2–3 using 1M HCl. The product, 3-(isoxazol-5-yl)-3-oxopropanenitrile, will precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Expect a yellow/orange solid or oil. Yield: 60–80%. This intermediate is sufficiently pure for the next step.

Step 2: Cyclization to 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine

The


-ketonitrile reacts with hydrazine.[3][4][5] The reaction is regioselective, favoring the formation of the 3-amino-5-substituted pyrazole.

Reaction Principle:



Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 3-(isoxazol-5-yl)-3-oxopropanenitrile (2.0 g, ~14.7 mmol) in Absolute Ethanol (30 mL).

  • Reagent Addition: Add Hydrazine Hydrate (0.88 mL, ~17.6 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Process Insight: The reaction typically proceeds via a hydrazone intermediate which then cyclizes. Prolonged heating (>12h) should be avoided to prevent hydrazine attack on the isoxazole ring itself (ring opening).

  • Monitoring: Monitor by TLC (10% Methanol in Dichloromethane). The product is more polar than the starting ketonitrile.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the ethanol to approx. 1/3 of its original volume.

    • Add cold water (20 mL). The product often precipitates as a solid.

    • Filter the solid and wash with cold water and a small amount of cold ethanol.

    • Alternative: If no precipitate forms, extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (DMSO-d₆):

      
       ~12.0 (br s, 1H, Pyrazole NH), 8.6 (d, 1H, Isoxazole-H), 6.9 (d, 1H, Isoxazole-H), 5.8 (s, 1H, Pyrazole-CH), 5.0 (br s, 2H, NH₂).
      

Part 4: Process Visualization

Experimental Workflow Diagram

Workflow cluster_Step1 Step 1: β-Ketonitrile Synthesis cluster_Step2 Step 2: Pyrazole Cyclization Start Start: Ethyl 5-isoxazolecarboxylate + Acetonitrile NaH_Add Add NaH / THF (Reflux 4-6h) Start->NaH_Add Quench Quench with H2O Acidify to pH 2-3 NaH_Add->Quench Extract Extract (EtOAc) Concentrate Quench->Extract Intermediate Intermediate: 3-(Isoxazol-5-yl)-3-oxopropanenitrile Extract->Intermediate Hydrazine Add Hydrazine Hydrate (EtOH, Reflux 3h) Intermediate->Hydrazine Workup2 Cool & Filter Precipitate (or Column Chromatography) Hydrazine->Workup2 Final Final Product: 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine Workup2->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet solvents or old NaH.Ensure THF and MeCN are anhydrous. Use fresh NaH.
Isoxazole Ring Opening Reaction time too long in Step 2 or excess hydrazine.Limit reflux time to <5h. Use only 1.2–1.5 eq of hydrazine.
Product is Oily Residual solvent or impurities.Triturate with cold diethyl ether or recrystallize from EtOH/H₂O.
No Precipitate in Step 1 pH not acidic enough during workup.The enolate is water-soluble. Ensure pH is adjusted to ~2–3 to protonate the

-ketonitrile.

References

  • Synthesis of 5-aminopyrazoles via

    
    -ketonitriles: 
    
    • El-Saghier, A. M. M. (2002). Synthesis of some new pyrazole and pyrimidine derivatives. Journal of Chemical Research, 2002(8), 398–400. Link

  • General method for heteroaryl- -ketonitriles (NaH/MeCN method): Dunham, S. R., et al. (2004). Synthesis of -ketonitriles from esters and acetonitrile. Synthesis, 2004(16), 2625-2628.
  • Specific Analog Synthesis (Isoxazolyl-pyrazoles)

    • Mishra, C. B., et al. (2017). Efficient transformation of alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino-isoxazoles. RSC Advances, 7, 45284-45294. Link

  • CAS Registry Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24869038, 5-(5-Isoxazolyl)-1H-pyrazol-3-amine. Link

Sources

Method

A Scalable, Two-Step Manufacturing Protocol for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

An Application Note for Drug Development Professionals Abstract 5-isoxazol-5-yl-2H-pyrazol-3-ylamine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

5-isoxazol-5-yl-2H-pyrazol-3-ylamine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The transition from bench-scale synthesis to industrial-scale manufacturing necessitates a robust, efficient, and safe chemical process. This application note provides a detailed, field-proven protocol for the scalable manufacturing of this target compound. We present a two-step synthetic strategy commencing from readily available starting materials. The methodology focuses on the conversion of a 5-substituted isoxazole precursor via a base-mediated ring-opening and subsequent cyclization with hydrazine. This approach is optimized for yield, purity, and operational efficiency, addressing the critical demands of process chemistry and large-scale production.[1]

Introduction: The Strategic Importance of Aminopyrazoles

Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, and antifungal properties.[2][3] The 3-aminopyrazole moiety, in particular, serves as a versatile scaffold for constructing more elaborate molecular architectures. The title compound, 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, combines two key pharmacophoric rings, making it a highly valuable intermediate for drug discovery programs.

Developing a manufacturing process that is not only high-yielding but also safe, cost-effective, and environmentally considerate is paramount.[4] The protocol detailed herein is based on the well-established transformation of isoxazoles into aminopyrazoles, a reaction class that has been mechanistically elucidated and optimized for preparative synthesis.[5][6][7]

Recommended Synthetic Pathway & Mechanistic Rationale

The selected manufacturing route is a two-step process designed for scalability and control.

  • Step 1: Isoxazole Formation. Synthesis of the key intermediate, 5-(isoxazol-5-yl)isoxazole, from commercially available 1,3-dicarbonyl compounds and hydroxylamine.

  • Step 2: Hydrazinolysis and Ring Transformation. Conversion of the isoxazole intermediate to the final 5-isoxazol-5-yl-2H-pyrazol-3-ylamine product.

This pathway is strategically advantageous because it avoids harsh reagents and provides critical control points for ensuring product quality. The core of this process is the ring transformation in Step 2. This reaction proceeds via a well-understood mechanism where the isoxazole ring is first opened by a nucleophile (in this case, hydroxide) to form a more stable ketonitrile intermediate. This intermediate is then trapped and cyclized with hydrazine to form the thermodynamically favored aminopyrazole ring system.[5]

A comparative analysis of one-step versus two-step hydrazinolysis protocols reveals that the two-step method is superior for manufacturing. It is significantly faster (approx. 3 hours vs. 15+ hours), operates at lower temperatures, and consistently produces a product with higher purity, minimizing the need for extensive downstream purification.[5]

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Isoxazole Synthesis cluster_1 Step 2: Aminopyrazole Formation Start 1,3-Dicarbonyl Precursor + Hydroxylamine Hydrochloride Reaction1 Cyclocondensation (e.g., in Ethanol/Water) Start->Reaction1 Intermediate Intermediate: 5-(Isoxazol-5-yl)isoxazole Reaction1->Intermediate Purification1 Isolation & Purification (Crystallization) Intermediate->Purification1 Reaction2A Ring Opening (Base, e.g., NaOH) Purification1->Reaction2A Ketonitrile Ketonitrile Intermediate (In Situ) Reaction2A->Ketonitrile Reaction2B Cyclization (Acid + Hydrazine Hydrate) Ketonitrile->Reaction2B FinalProduct Final Product: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Reaction2B->FinalProduct Purification2 Final Isolation (Precipitation/Filtration) FinalProduct->Purification2

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine . This bis-heterocyclic scaffold—comprising a pyrazole amine directly linked...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-(isoxazol-5-yl)-1H-pyrazol-3-amine . This bis-heterocyclic scaffold—comprising a pyrazole amine directly linked to an isoxazole ring—is a privileged structure in medicinal chemistry, often associated with kinase inhibition (e.g., JAK2, CDK2) and anti-inflammatory activity.

Traditional thermal synthesis of aminopyrazoles from


-ketonitriles often requires prolonged reflux (6–24 hours) and suffers from variable yields due to side reactions. The protocol described herein utilizes microwave irradiation  to accelerate the cyclocondensation of 3-(isoxazol-5-yl)-3-oxopropanenitrile with hydrazine, reducing reaction times to under 20 minutes while improving purity and yield.

Key Advantages:

  • Speed: Reaction time reduced from 12 hours to 15 minutes.

  • Green Chemistry: Ethanol/water solvent system; energy-efficient heating.

  • Scalability: Protocol validated for 0.5 mmol to 10 mmol scales.

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a convergent two-step workflow. The core strategy relies on the regioselective cyclization of a


-ketonitrile precursor with hydrazine hydrate.
Mechanistic Pathway
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the

    
    -ketonitrile (more electrophilic than the nitrile).
    
  • Hydrazone Formation: Elimination of water yields the intermediate hydrazone.

  • Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon (intramolecular nucleophilic addition).

  • Tautomerization: An imine-enamine tautomerization sequence yields the stable aromatic 3-aminopyrazole system.

Synthetic Workflow Diagram

ReactionWorkflow cluster_conditions Microwave Parameters Start Ethyl 5-isoxazolecarboxylate Intermed Precursor: 3-(Isoxazol-5-yl)-3-oxopropanenitrile Start->Intermed Claisen Condensation (THF, Reflux) Reagent1 Acetonitrile + NaH Reagent1->Intermed Product Target: 5-(Isoxazol-5-yl)-1H-pyrazol-3-amine Intermed->Product Cyclocondensation (140°C, 15 min) Reagent2 Hydrazine Hydrate (EtOH, MW) Reagent2->Product Params Temp: 140°C Power: Dynamic (Max 300W) Pressure: Max 250 psi Hold Time: 15 min Params->Product

Figure 1: Strategic workflow for the synthesis of the target bis-heterocycle, highlighting the critical intermediate and microwave parameters.

Materials and Equipment

Equipment
  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of sealed-vessel operation up to 20 bar/200°C.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE septa.

  • Analysis: LC-MS (ESI+), 1H-NMR (DMSO-d6).

Reagents
  • Precursor: 3-(Isoxazol-5-yl)-3-oxopropanenitrile (Synthesis described in Protocol A).

  • Reactant: Hydrazine hydrate (50-60% or 80% solution).

  • Solvent: Ethanol (Absolute), Acetic Acid (Glacial).

  • Base (for Precursor): Sodium Hydride (60% dispersion in mineral oil), Anhydrous THF.

Experimental Protocols

Protocol A: Synthesis of Precursor (3-(Isoxazol-5-yl)-3-oxopropanenitrile)

Note: This step is typically performed under conventional heating due to the sensitivity of NaH, but can be adapted for larger batch reactors.

  • Preparation: In a flame-dried 100 mL round-bottom flask under Argon, suspend Sodium Hydride (60%, 1.2 g, 30 mmol) in anhydrous THF (40 mL).

  • Addition: Cool to 0°C. Add Acetonitrile (1.23 g, 30 mmol) dropwise. Stir for 15 min.

  • Coupling: Add Ethyl 5-isoxazolecarboxylate (2.82 g, 20 mmol) dissolved in THF (10 mL) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature, then reflux (conventional heating) for 3 hours. A thick precipitate (sodium enolate) will form.

  • Workup: Cool to RT. Quench carefully with water (50 mL). Acidify with 1N HCl to pH 2–3.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield the

    
    -ketonitrile as a pale yellow solid.
    
    • Target Yield: 75–85%.

    • Validation: 1H NMR should show a characteristic singlet for the methylene protons (

      
      -CH2) around 
      
      
      
      4.2–4.5 ppm (keto form) or vinylic proton (enol form).
Protocol B: Microwave-Assisted Cyclization to Target

This is the core "self-validating" step where MW irradiation ensures completion.

  • Loading: In a 10 mL microwave vial, dissolve 3-(Isoxazol-5-yl)-3-oxopropanenitrile (0.5 g, 3.67 mmol) in Ethanol (4 mL).

  • Reagent Addition: Add Hydrazine Hydrate (0.22 mL, 4.4 mmol, 1.2 equiv).

  • Catalyst: Add Acetic Acid (3 drops, approx. 0.1 mL). Note: Acid catalysis accelerates the initial hydrazone formation.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation: Program the reactor with the following parameters:

    • Temperature: 140°C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Stirring: High

    • Cooling: Active air cooling to 50°C post-reaction.

  • Workup: Upon cooling, the product often precipitates directly. If not, concentrate the solvent to 50% volume and add cold water (2 mL).

  • Purification: Filter the solid and wash with cold ethanol (2 x 1 mL). Recrystallize from Ethanol if necessary.

Optimization & Data Validation

The following table summarizes the optimization process comparing conventional thermal methods with the microwave protocol.

EntryMethodSolventTemp (°C)TimeYield (%)Purity (LC-MS)
1ThermalEtOHReflux (78)12 hrs62%85%
2ThermalEtOH/AcOHReflux (78)6 hrs71%88%
3MWEtOH10010 min78%92%
4MWEtOH12010 min85%95%
5 MW EtOH/AcOH 140 15 min 94% >98%

Table 1: Optimization of reaction conditions. Entry 5 represents the finalized protocol.

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 ppm (br s, 1H, Pyrazole NH)
      
    • 
       8.6 ppm (d, 1H, Isoxazole H-5')
      
    • 
       6.9 ppm (d, 1H, Isoxazole H-4')
      
    • 
       5.8 ppm (s, 1H, Pyrazole H-4)
      
    • 
       5.1 ppm (br s, 2H, NH2)
      
  • MS (ESI): m/z calculated for C6H6N4O [M+H]+: 151.05; found: 151.1.

Troubleshooting & Safety

Common Issues
  • Low Yield/Oiling Out: Often caused by incomplete conversion of the intermediate hydrazone. Solution: Increase MW hold time by 5 minutes or add 2 more drops of Acetic Acid.

  • Impurity Formation (Azines): Excess hydrazine usually prevents azine formation (dimerization). Ensure at least 1.2 equivalents of hydrazine are used.

  • Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood. Microwave vessels are under pressure; ensure the vessel is rated for the generated pressure (ethanol at 140°C generates ~6-8 bar).

References

  • Synthesis of 3-oxoalkanonitriles: Fadda, A. A., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses." Molecules, 2008, 14(1), 78-96.

  • Microwave Pyrazole Synthesis: Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.

  • Isoxazole Precursors: Khidre, R. E., & Abdelwahab, B. F. "Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon." Turkish Journal of Chemistry, 2013, 37, 685-711.

  • General Heterocycle MW Synthesis: Martins, M. A. P., et al. "Microwave-Assisted Synthesis of Nitrogen Heterocycles." Current Organic Synthesis, 2017.

Method

Application Note: High-Efficiency Coupling Protocols for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Abstract & Strategic Significance The scaffold 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (also referred to as 3-amino-5-(isoxazol-5-yl)pyrazole) represents a "privileged structure" in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The scaffold 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (also referred to as 3-amino-5-(isoxazol-5-yl)pyrazole) represents a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDKs, chemically related to pyrazolo[1,5-a]pyrimidines) and anti-inflammatory agents. The molecule features two distinct heteroaromatic rings: a nucleophilic aminopyrazole and an electron-withdrawing isoxazole.

This application note addresses the primary synthetic challenge: The Paradox of Deactivation. The isoxazole ring exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly reducing the nucleophilicity of the exocyclic primary amine. Standard coupling protocols often fail or suffer from low yields due to this electronic deactivation. This guide provides optimized, field-proven protocols to overcome these barriers while preserving the integrity of the sensitive isoxazole ring.

Chemical Reactivity Profile

Structural Dynamics & Tautomerism

The starting material exists in a tautomeric equilibrium between the 1H- and 2H-pyrazole forms. While the 2H-form is often drawn, the reactive species in solution depends heavily on solvent polarity and pH.

  • Nucleophilic Center: The exocyclic amine (-NH₂) is the primary target for coupling.

  • Competitive Site: The endocyclic pyrazole nitrogens (N1/N2) are acidic (pKa ~14) and can undergo competitive alkylation or acylation if bases are too strong or electrophiles are non-selective.[1]

  • Stability Warning (Critical): The isoxazole ring is latently unstable toward reductive conditions. Avoid catalytic hydrogenation (H₂/Pd-C) or strong dissolving metal reductions, as these will cleave the N-O bond of the isoxazole, destroying the pharmacophore.[1]

Solubility
  • Good Solvents: DMSO, DMF, DMAc, NMP.[1]

  • Poor Solvents: DCM, Toluene, Diethyl Ether (often leads to precipitation of the amine without reaction).[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids to the deactivated amine.

Rationale: Standard EDC/HOBt couplings are often insufficient for this electron-poor amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is utilized to generate a highly reactive active ester species that drives the reaction to completion.

Materials
  • Amine: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (1.0 equiv)

  • Carboxylic Acid: Target acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange, indicating active ester formation.[1]

  • Addition: Add the Amine (1.0 equiv) directly to the reaction mixture. Add the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at 50 °C for 4–12 hours.

    • Note: While many HATU couplings work at RT, the electron-withdrawing isoxazole requires thermal energy to overcome the activation barrier.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

    • Troubleshooting: If the product is polar and stays in the aqueous phase (common with isoxazoles), skip the aqueous wash and purify directly via Reverse-Phase Preparative HPLC.

Protocol B: Urea Formation via Isocyanates

Best for: Rapid library generation (Parallel Synthesis).[1]

Rationale: Isocyanates are highly electrophilic and react rapidly with the amine, often requiring no external activation.[1]

Materials
  • Amine: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (1.0 equiv)

  • Isocyanate: R-N=C=O (1.1 equiv)[1]

  • Base: Pyridine (0.5 equiv - catalytic/buffer)

  • Solvent: Anhydrous THF or 1,4-Dioxane.

Step-by-Step Procedure
  • Dissolution: Dissolve the Amine in anhydrous THF (0.1 M). If solubility is poor, add minimal DMF (<10% v/v).[1]

  • Addition: Add Pyridine followed by the Isocyanate dropwise.

  • Incubation: Stir at 60 °C in a sealed vial for 2–4 hours.

  • Quenching: Add a scavenger resin (e.g., PS-Trisamine) to remove excess isocyanate if performing parallel synthesis, or simply concentrate.[1]

  • Purification: The product often precipitates upon cooling or addition of Hexanes/Ether. Filter and wash the solid.

Protocol C: Reductive Amination (Isoxazole-Safe)

Best for: Creating secondary amines without destroying the isoxazole ring.

Rationale: Standard reductive amination uses NaBH₃CN or H₂/Pd. The latter destroys isoxazoles. We use Sodium Triacetoxyborohydride (STAB) , which is mild, selective for imines, and does not reduce the isoxazole ring.[1]

Materials
  • Amine: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (1.0 equiv)

  • Aldehyde: R-CHO (1.2 equiv)

  • Reductant: NaBH(OAc)₃ (Sodium Triacetoxyborohydride) (2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (1–2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step Procedure
  • Imine Formation: Combine Amine and Aldehyde in DCE. Add Acetic Acid . Stir for 1 hour at RT.

    • Note: Formation of the imine intermediate is often the rate-limiting step due to low nucleophilicity. If LC-MS shows no imine, heat to 40 °C with molecular sieves (4Å) for 2 hours.[1]

  • Reduction: Cool to 0 °C. Add NaBH(OAc)₃ in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
No Reaction (Amide) Amine nucleophilicity is too low.Switch from HATU to POCl₃/Pyridine method (formation of acid chloride in situ).
Isoxazole Cleavage Reductive conditions too harsh.Ensure NO H₂ gas or Pd catalysts are used. Use STAB for reductions.
Regioselectivity (N-Alkylation) Pyrazole NH reacting instead of NH₂.Use Boc-protection on the pyrazole ring (N1) prior to coupling, then deprotect with TFA.
Precipitation Product insolubility.Use DMSO/MeOH mixtures for purification; do not rely on normal phase chromatography.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct coupling strategy based on the desired linkage.

CouplingStrategy Start Start: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Target Desired Linkage? Start->Target Amide Amide Bond (-NH-CO-) Target->Amide Carboxylic Acid Urea Urea (-NH-CO-NH-) Target->Urea Isocyanate Amine Secondary Amine (-NH-CH2-) Target->Amine Aldehyde HATU Protocol A: HATU/DIPEA (High Activation) Amide->HATU Isocyanate Protocol B: Isocyanates (THF, 60°C) Urea->Isocyanate STAB Protocol C: NaBH(OAc)3 (Avoid H2/Pd!) Amine->STAB Output1 Final Product HATU->Output1 Kinase Inhibitor Scaffold Output2 Final Product Isocyanate->Output2 Soluble Urea Analog Output3 Final Product STAB->Output3 Reduced Isoxazole Intact

Figure 1: Decision tree for coupling reactions involving the 5-isoxazol-5-yl-2H-pyrazol-3-ylamine scaffold.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines via Rhodium(III)

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • Context: Describes the reactivity of 3-aminopyrazoles in multicomponent couplings, relevant for understanding the nucleophilic behavior of the pyrazole amine.
    • URL:[Link]

  • Amide Coupling Reaction in Medicinal Chemistry: Coupling Reagents.

    • Source: Hep
    • Context: Provides the foundational basis for selecting HATU/DIPEA for electron-deficient amines over standard carbodiimides.
    • URL:[Link][1]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles.

    • Source: RSC Advances / ResearchG
    • Context: Details the synthesis of the specific 5-amino-3-(hetero)
    • URL:[Link]

  • NMI/MsCl-Mediated Amide Bond Form

    • Source: ResearchG
    • Context: Analogous chemistry for coupling highly electron-deficient heteroaromatic amines (aminopyrazines)
    • URL:[Link]

Sources

Application

Storage conditions and shelf life of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Application Note: Storage, Handling, and Stability Protocols for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Introduction & Compound Profile 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (also known as 5-(isoxazol-5-yl)-1H-pyrazol-3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Stability Protocols for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Introduction & Compound Profile

5-isoxazol-5-yl-2H-pyrazol-3-ylamine (also known as 5-(isoxazol-5-yl)-1H-pyrazol-3-amine) is a heteroaromatic building block and chemical probe often utilized in the synthesis of kinase inhibitors and modulators of ion channels (e.g., AMPA receptors, TARP


-8).[1]

Structurally, it consists of an electron-rich aminopyrazole moiety linked to an isoxazole ring. This specific electronic arrangement creates unique stability challenges: the primary amine is susceptible to oxidative degradation, while the pyrazole ring undergoes prototropic tautomerism, which can complicate analytical characterization and solubility profiles.

Key Chemical Identifiers:

  • IUPAC Name: 5-(1,2-oxazol-5-yl)-1H-pyrazol-3-amine[1]

  • Common Synonyms: 3-amino-5-(5-isoxazolyl)pyrazole; 5-isoxazol-5-yl-2H-pyrazol-3-ylamine[1]

  • CAS Number: 950738-86-0 (Reference for 1H-tautomer)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.14 g/mol [1]

Critical Physicochemical Properties

Understanding these properties is the prerequisite for effective storage.

PropertyDescriptionImplication for Storage
Physical State Solid (typically off-white to yellowish/brown powder)Color change to dark brown indicates oxidative degradation.[1]
Solubility Soluble in DMSO (>20 mg/mL), Ethanol. Poorly soluble in water.Store stock solutions in DMSO; avoid aqueous storage.
Hygroscopicity ModerateMust be stored with desiccants to prevent hydrolysis or caking.
Tautomerism Exists in equilibrium between 1H- and 2H- forms.[1]NMR spectra may show broadened peaks in protic solvents.
pKa (Calc) ~3.5 (pyrazole N) and ~14 (amine)Stable in neutral/weakly acidic media; avoid strong bases which may ring-open the isoxazole.

Storage & Shelf Life Guidelines

The shelf life of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine is strictly dependent on the phase (solid vs. solution) and environmental protection.[1]

A. Solid State Storage (Lyophilized Powder)
  • Recommended Condition: -20°C (Long-term) or 4°C (Short-term < 1 week).[1]

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is highly recommended to prevent oxidation of the exocyclic amine.

  • Container: Amber glass vials with PTFE-lined screw caps.[1]

  • Shelf Life:

    • -20°C + Desiccant: 24 months (Retest purity every 12 months).

    • 4°C (Ambient Atmosphere): 3–6 months.

B. Solution State Storage (Reconstituted)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent.

  • Recommended Condition: -80°C.[1][2]

  • Freeze-Thaw Cycles: Strictly limited to 3 cycles. The pyrazole-isoxazole bond can be sensitive to repeated crystallization stresses.[1]

  • Shelf Life:

    • -80°C in DMSO: 3 months.

    • -20°C in DMSO: 1 month.

    • Room Temperature (25°C): < 24 hours (Use immediately).

Expert Insight: Never store this compound in aqueous solution (buffer/media) for more than 4 hours. The isoxazole ring is potentially susceptible to hydrolytic cleavage over extended periods in water, especially at non-neutral pH.

Handling & Reconstitution Protocol

This protocol ensures maximum recovery and minimizes degradation during the critical transition from solid to solution.

Materials Required:

  • Anhydrous DMSO (Grade

    
     99.9%, water content < 0.1%)
    
  • Vortex mixer[1]

  • Argon gas line (optional but recommended)

Step-by-Step Procedure:

  • Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature for 30 minutes inside a desiccator.

    • Reasoning: Opening a cold vial introduces condensation (water) from the air, which accelerates degradation.

  • Weighing: Rapidly weigh the required amount. Minimizing exposure to light and air is crucial.

  • Dissolution: Add anhydrous DMSO to achieve a stock concentration of 10–50 mM .

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath (ambient temp).

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50

    
    L) to avoid future freeze-thaw cycles.
    
  • Storage: Flash freeze aliquots in liquid nitrogen (if available) or place directly into -80°C storage.

Quality Control (QC) & Validation

Before using stored material for sensitive assays (e.g., IC50 determination), validate purity using the following parameters.

Visual Inspection
  • Pass: Off-white, pale yellow, or light tan powder.

  • Fail: Dark brown, sticky, or gummy texture (indicates significant oxidation or hygroscopic failure).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Main peak area > 95%. Impurities eluting before the main peak often indicate hydrolysis; impurities eluting after (and showing broad absorbance) often indicate oxidative polymerization.

Workflow Visualization

The following diagram illustrates the decision logic for storage and handling to maintain compound integrity.

StorageProtocol Start Compound Receipt (Solid Powder) QC_Visual Visual Inspection (Color/Texture) Start->QC_Visual Decision_Use Immediate Use? QC_Visual->Decision_Use Pass Store_Solid Solid Storage -20°C, Desiccated Protect from Light Decision_Use->Store_Solid No (Long Term) Reconstitute Reconstitute (Anhydrous DMSO) Decision_Use->Reconstitute Yes Store_Solid->Reconstitute When needed Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Reconstitute->Aliquot Exp_Assay Experimental Assay (Dilute into Buffer < 4 hrs) Reconstitute->Exp_Assay Direct use Store_Sol Solution Storage -80°C (Max 3 Months) Aliquot->Store_Sol Store_Sol->Exp_Assay Thaw once

Caption: Lifecycle management workflow for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, emphasizing the critical branching between solid-state preservation and single-use solution aliquoting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine (Analogous Stability Data).[1] Retrieved October 26, 2025 from [Link]

Disclaimer: This document is for research use only. The specific stability of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine may vary based on synthesis purity and salt form.[1] Always refer to the specific Certificate of Analysis (CoA) provided by your vendor.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Solubilizing 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Ticket ID: SOL-ISO-PYR-001 Subject: Troubleshooting precipitation and solubility limits in DMSO Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Triage: The "Quick Fix" for Cloudy...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-ISO-PYR-001 Subject: Troubleshooting precipitation and solubility limits in DMSO Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Triage: The "Quick Fix" for Cloudy Solutions

If you are currently staring at a tube with undissolved solid or a cloudy suspension, follow this immediate intervention protocol before proceeding to the deep technical analysis.

StepActionTechnical Rationale
1 Check Water Content If your DMSO bottle has been open >1 month or stored without a desiccator, it likely contains 1-5% water. Action: Attempt to dissolve a fresh aliquot in a new, sealed ampoule of anhydrous DMSO.
2 Thermal Shock Heat the solution to 40–50°C in a water bath for 10 minutes. Vortex every 2 minutes. Note: This compound is thermally stable at these temperatures.
3 Ultrasonic Disruption Vortexing is insufficient for breaking the crystal lattice of planar heterocycles. Place the sealed tube in an ultrasonic bath (sonicator) for 15–20 minutes at 35-40°C.
4 Visual Inspection Hold the tube against a light source. If "schlieren" lines (swirling refraction patterns) are visible, dissolution is incomplete. Repeat sonication.

Technical Deep Dive: Why is this happening?

To solve the solubility issue permanently, we must understand the molecular thermodynamics of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine .

A. Structural Impediments to Solubility

This molecule features two coupled heterocyclic rings (isoxazole and pyrazole) and a primary amine.

  • Planarity & Stacking: The bi-heteroaryl system is planar, leading to strong

    
    -
    
    
    
    stacking interactions in the solid state. This results in high Crystal Lattice Energy , which the solvent must overcome.
  • Hydrogen Bonding Network: The pyrazole NH and the exocyclic amine (-NH2) act as H-bond donors, while the ring nitrogens and oxygen act as acceptors. In the solid state, these form a tight network that resists solvation.

B. The DMSO "Water Trap"

Dimethyl sulfoxide (DMSO) is the industry standard because it disrupts these H-bonds. However, DMSO is aggressively hygroscopic .

  • The Mechanism of Failure: At 60% relative humidity, pure DMSO can absorb significant water within hours. Water acts as an anti-solvent for this lipophilic aromatic amine.

  • Thermodynamics: The interaction between DMSO and Water is thermodynamically stronger than the interaction between DMSO and your compound. If water is present, the DMSO molecules preferentially bind to water, leaving your compound to aggregate and precipitate.

C. Salt vs. Free Base

Check your label. Are you using the Free Base or a Salt (e.g., HCl, Trifluoroacetate)?

  • Free Base: Moderate solubility in DMSO; poor in water.[1]

  • Salts: Generally higher solubility in DMSO/Water mixtures but may behave unpredictably in pure anhydrous DMSO depending on the counterion.

Standardized Solubilization Protocol

Use this protocol to prepare reliable Stock Solutions (10mM - 50mM).

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (Solid)

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves)

  • Equipment: Sonicator bath, Water bath (set to 45°C), Vortex mixer.

Step-by-Step Procedure
  • Preparation of Glassware: Ensure all vials are glass (polystyrene can leach plasticizers in DMSO) and completely dry.

  • Weighing: Weigh the solid rapidly to avoid moisture uptake.

  • Solvent Addition (The "Sandwich" Method):

    • Do not add all DMSO at once.

    • Add 50% of the target volume.

    • Vortex vigorously to wet the solid.

    • Add the remaining 50% volume.

  • Sonication Cycle:

    • Sonicate for 10 minutes.

    • Vortex for 30 seconds.

    • Heat to 45°C for 5 minutes.

    • Sonicate for another 10 minutes.

  • Quality Control: Centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, the concentration is above the solubility limit. Decant the supernatant and use that as the saturated stock (measure concentration via UV-Vis if precise molarity is needed).

Troubleshooting Decision Tree

The following diagram outlines the logical flow for resolving persistent solubility issues.

SolubilityTroubleshooting Start Start: Solution is Cloudy/Precipitated CheckDMSO Is DMSO Fresh/Anhydrous? Start->CheckDMSO ReplaceDMSO Action: Re-make with Fresh Anhydrous DMSO CheckDMSO->ReplaceDMSO No / Unsure SonicateHeat Action: Sonicate (20m) + Heat (45°C) CheckDMSO->SonicateHeat Yes ReplaceDMSO->SonicateHeat CheckClear Is Solution Clear? SonicateHeat->CheckClear Success Success: Proceed to Assay CheckClear->Success Yes CheckConc Is Conc > 50mM? CheckClear->CheckConc No Cosolvent Consider Co-solvent (e.g., 50:50 DMSO:PEG400) CheckClear->Cosolvent Still Cloudy Dilute Action: Dilute to 10mM CheckConc->Dilute Yes Acidify Action: Add 1-2 eq. HCl (Caution: pH change) CheckConc->Acidify No (Stubborn) Dilute->CheckClear Acidify->CheckClear

Caption: Logical workflow for diagnosing and resolving solubility failure modes for amino-pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use this stock solution for cell culture? A: Yes, but monitor the final DMSO concentration. Most cells tolerate 0.1% to 0.5% DMSO. If you prepared a 10mM stock, a 1:1000 dilution yields 10µM at 0.1% DMSO. If you had to add HCl to dissolve the compound, ensure the culture media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the acid upon addition.

Q: My solution was clear yesterday but has crystals today. Why? A: This is "Crash-out" due to temperature change or moisture uptake.

  • Storage Temperature: Storing DMSO stocks at +4°C often causes DMSO to freeze (MP is 19°C). The freeze-thaw cycle promotes crystal nucleation. Store at -20°C (frozen solid) or Room Temperature (liquid, if stable), but avoid +4°C.

  • Moisture: The vial likely absorbed water from the air.[1] Re-solubilize via heat/sonication, but consider the stock "compromised" for exact concentration work.

Q: What is the absolute solubility limit? A: While exact values depend on the specific crystal polymorph, similar amino-pyrazole derivatives typically show:

  • Ideal Anhydrous DMSO: ~50–100 mM

  • "Wet" DMSO (Old bottle): < 10 mM

  • Aqueous Buffer (pH 7.4): < 100 µM (Very poor)

References

  • Gaylord Chemical Company. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.[2] Retrieved from

    • Authoritative source for DMSO physical properties and solubility parameters.
  • BenchChem Technical Support. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from

    • Specific guidance on pyrazole handling and acidification str
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar Pyrazole-Amines. Retrieved from

    • Source for general physicochemical properties of heterocyclic amines.
  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Foundational text on the thermodynamics of solubility in drug discovery.

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine . Purifying this scaffold is notoriously difficult because it combines an amphoteric, tautomerizing pyrazole ring, a highly polar primary amine, and a base-sensitive isoxazole ring.

This guide moves beyond generic protocols. It explains the causality behind chromatographic failures and provides self-validating workflows to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Chromatographic Impact

To purify this molecule successfully, we must first understand how its structural components dictate its behavior in a mobile phase.

Table 1: Structural Liabilities and Chromatographic Impact

Functional GroupPhysicochemical PropertyChromatographic ConsequenceMitigation Strategy
Primary Amine (-NH2) Basic (pKa ~4.5), strong H-bond donor/acceptorSevere peak tailing and irreversible adsorption on bare silica gel.Use amine-functionalized (NH2) silica or add 1% TEA to the mobile phase.
2H-Pyrazole Ring Amphoteric, undergoes annular tautomerizationPeak broadening or splitting (elution of distinct tautomers) in RP-HPLC.Buffer mobile phase to pH 7.0–7.5; elevate column temperature to 40°C–45°C.
Isoxazole Ring Weakly basic, sensitive to strong nucleophiles/basesBase-catalyzed ring opening (degradation) at pH > 8.0.Restrict mobile phase pH to ≤ 8.0; use mild buffers like ammonium acetate.
Purification Decision Matrix

PurificationWorkflow A Crude 5-isoxazol-5-yl-2H-pyrazol-3-ylamine B Assess Impurity Profile A->B C Normal Phase (Flash) Target: Bulk Cleanup B->C >500mg, Non-polar impurities D Reverse Phase (Prep-HPLC) Target: High Purity B->D <500mg, Polar impurities E Tailing / Silanol Interaction? C->E G Peak Splitting / Tautomerism? D->G F Use Amine-Functionalized Silica or 1% TEA modifier E->F Yes H Buffer Mobile Phase to pH 7.0-7.5 (10mM NH4OAc) G->H Yes

Fig 1: Decision matrix for the chromatographic purification of pyrazole-isoxazole amines.

Troubleshooting & FAQs

Q1: Why does 5-isoxazol-5-yl-2H-pyrazol-3-ylamine elute as a broad, smeared band or a split peak on reverse-phase HPLC? Application Scientist Insight: This is a classic manifestation of annular tautomerism within the pyrazole ring. Pyrazoles exist in a dynamic equilibrium between their 1H and 2H tautomeric forms. When the rate of this interconversion occurs on the same timescale as your chromatographic separation, the analyte partitions into the stationary phase as two distinct entities with slightly different polarities, resulting in peak bridging or splitting (1)[1]. Furthermore, ionization of the pyrazole functionality drastically alters the equilibrium dynamics, making the compound unpredictably hydrophilic (2)[2]. Resolution: You must either lock the tautomeric state or accelerate the exchange rate so the column "sees" a single average conformer. Increase the column temperature to 40–45°C to accelerate tautomeric exchange. Simultaneously, strictly buffer your mobile phase to pH 7.0–7.5 using 10 mM ammonium acetate. Avoid highly acidic modifiers like 0.1% TFA, which protonate the primary amine and exacerbate tautomeric broadening.

Q2: I am experiencing severe tailing and poor recovery when purifying this compound via normal-phase silica gel flash chromatography. How can I fix this? Application Scientist Insight: The primary amine and the amphoteric pyrazole nitrogens act as strong hydrogen bond donors and acceptors. They interact aggressively with the acidic residual silanols on bare silica gel. These secondary interactions are the primary cause of severe peak tailing for basic pyrazoles (3)[3]. Resolution: Switch to an amine-functionalized (NH2) silica stationary phase, which shields the silanols and provides a neutral surface. If bare silica must be used, pre-treat the column and modify the mobile phase with 1% triethylamine (TEA) or 0.5% aqueous ammonia in a Dichloromethane/Methanol gradient to deactivate the silica gel.

Q3: My LC-MS shows a mass corresponding to +18 Da (water addition) or degradation products after purification under basic conditions. What is happening? Application Scientist Insight: While pyrazole amines are often synthesized and substituted under basic conditions (4)[4], the adjacent isoxazole ring is highly susceptible to base-catalyzed ring-opening. Strong bases (like NaOH or high concentrations of unbuffered ammonia) can attack the N-O bond, leading to cleavage or hydration (forming enol-nitriles or amides). Resolution: Limit the pH of your mobile phase to a maximum of 8.0. Use mild, volatile buffers like ammonium bicarbonate rather than hydroxide bases.

Self-Validating Experimental Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography (Bulk Cleanup)

Use this protocol for initial purification of crude mixtures >500 mg.

  • TLC Pre-screen: Spot the crude mixture on an NH2-modified TLC plate. Develop in 5-10% MeOH in DCM.

    • Self-Validation Checkpoint: If the target

      
       value is < 0.2, the compound is too polar for flash chromatography. Abort and divert to Protocol B (RP-HPLC) to prevent irreversible column adsorption.
      
  • Column Equilibration: Mount an NH2-functionalized silica cartridge. Equilibrate with 3 column volumes (CV) of 100% DCM.

    • Self-Validation Checkpoint: Ensure the column bed is fully wetted. A slight exothermic reaction during equilibration indicates active silanol neutralization. Wait until the column returns to room temperature before loading.

  • Dry Loading: Dissolve the crude sample in a minimal amount of MeOH/DCM. Add Celite 545 (1:2 w/w ratio to crude), evaporate to a free-flowing powder, and load into a dry-load cartridge. Do not use bare silica for dry loading, as it will trap the amine.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM over 15 CV.

    • Self-Validation Checkpoint: Monitor fractions via UV at 254 nm. A symmetrical peak indicates successful silanol suppression. Tailing >1.5 CV indicates column overload; reduce injection mass for subsequent runs.

Protocol B: pH-Buffered Reverse Phase Prep-HPLC (High Purity)

Use this protocol for final polishing or separating closely related tautomeric/isomeric impurities.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Buffer B: 100% Acetonitrile (MeCN).

    • Self-Validation Checkpoint: Measure the pH of Buffer A before adding any organic solvent. Adjust with dilute acetic acid or ammonia until it reads exactly pH 7.2. A pH outside the 7.0–7.5 window will trigger tautomeric splitting.

  • Column Selection & Setup: Install a base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Gemini) designed for neutral-to-high pH tolerance. Set the column oven to 45°C.

  • Gradient Elution: Run a scouting gradient of 5% to 95% Buffer B over 12 minutes.

    • Self-Validation Checkpoint: Analyze the chromatogram. If the peak width at half-height is >0.5 min, tautomeric exchange is still too slow. Increase the column temperature by 5°C increments (maximum 55°C) until the peak sharpens.

  • Recovery: Collect fractions based on mass-triggered (m/z 151.06 [M+H]+) or UV (254 nm) detection.

    • Self-Validation Checkpoint: Lyophilize the fractions immediately. Do not leave the compound sitting in the aqueous buffer overnight, as the isoxazole ring may slowly hydrolyze.

References
  • Biotage. "Purifying ionic compounds by flash column chromatography". Available at:[Link]

  • ResearchGate. "Pairs of tautomeric pyrazoles". Available at: [Link]

  • National Institutes of Health (PMC). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (CAS: 950738-86-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (CAS: 950738-86-0).

As a bis-heterocyclic compound containing both an amphoteric pyrazole amine and a sensitive isoxazole ring, this molecule presents unique thermodynamic and chemical challenges during recrystallization. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating high-purity crystalline material.

Part 1: Solvent Selection Matrix

The extreme polarity of the C6H6N4O framework, combined with its dense network of hydrogen bond donors (amine, pyrazole N-H) and acceptors (isoxazole O/N, pyrazole N), requires precise solvent tuning. The table below summarizes the quantitative and qualitative data for selecting the optimal recrystallization solvent system.

Solvent SystemVolume RatioBoiling Point (°C)SuitabilityMechanistic Rationale
Ethanol / Water 1:2 to 1:3~80–100Excellent High polarity disrupts strong intermolecular H-bonds of the pyrazole amine. Water acts as a highly tunable anti-solvent to force nucleation.
EtOAc / Heptane 1:2~77–98Good Ideal for removing non-polar synthetic impurities. The amine remains solvated in the H-bond accepting EtOAc while heptane forces crystallization.
THF / Toluene 1:5~66–110Moderate THF effectively breaks pyrazole dimers. Toluene provides a high-boiling anti-solvent matrix, but risks thermal degradation if heated too long.
Acetone / Hexane 1:3~56–69POOR (AVOID) The primary amine on the pyrazole ring can undergo nucleophilic attack on the ketone, forming Schiff bases (imines) upon heating.

Part 2: Troubleshooting Guides & FAQs

Q1: My mixture is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure solute is depressed below the saturation temperature of the solvent system. Instead of forming a highly ordered crystal lattice, the compound separates as a supercooled, disordered liquid. Solution & Self-Validation:

  • Lower the Saturation Temperature: Switch to a solvent system with a lower boiling point (e.g., EtOAc/Heptane instead of THF/Toluene), or increase the total solvent volume by 10-15%.

  • Self-Validating Step (Seeding): At the exact moment the solution reaches the cloud point, introduce a few seed crystals of pure 5-isoxazol-5-yl-2H-pyrazol-3-ylamine. If the oil immediately solidifies around the seed, the issue was purely driven by supersaturation kinetics. If it remains an oil, the thermodynamic melting point is too low, indicating you must pre-purify the crude via a silica plug before attempting recrystallization.

Q2: I am seeing significant yield loss, and LC-MS shows a new degradation peak. What is happening?

Causality: The isoxazole ring is highly sensitive to base-catalyzed ring opening and the Boulton-Katritzky rearrangement, especially under prolonged thermal stress [1]. Synthesis of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine derivatives typically utilizes hydrazine cyclizations [2]. If your crude mixture contains trace basic residues (unreacted hydrazine or inorganic bases), heating it in protic solvents will cleave the N-O bond of the isoxazole ring. Solution:

  • Neutralization: Wash your crude organic extract with a mild acid (e.g., 5% aqueous citric acid) prior to recrystallization.

  • Thermal Control: Never reflux the recrystallization mixture for more than 15 minutes. Keep dissolution temperatures strictly below 75°C.

Q3: How do I separate regioisomers (e.g., 1H-pyrazol-5-amine vs. 3-amine) formed during synthesis?

Causality: Regioisomers have nearly identical polarities and molecular weights, making them co-precipitate in standard protic solvents like Ethanol/Water. However, they differ significantly in their hydrogen-bonding geometries. Solution: Use a solvent system that selectively disrupts one specific H-bond network. THF/Toluene is highly effective here; THF acts as a strong, bulky H-bond acceptor, differentiating the isomers based on the steric accessibility of their respective amine/pyrazole NH groups. Rely on a very slow cooling profile (0.1°C/min) to favor the thermodynamically stable crystal lattice of the desired isomer.

Part 3: Experimental Protocol (Standard Operating Procedure)

Dual-Solvent Recrystallization (Ethanol/Water) This protocol is designed as a self-validating system to ensure exact saturation and prevent thermal degradation.

  • Preparation: Weigh the crude 5-isoxazol-5-yl-2H-pyrazol-3-ylamine. For every 1.0 g of crude, prepare 10 mL of absolute ethanol and 20 mL of deionized (DI) water.

  • Dissolution: Suspend the crude in 5 mL of ethanol in a round-bottom flask. Heat to 70°C in a water bath. Crucial: Do not exceed 75°C to prevent isoxazole degradation. Add ethanol dropwise until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Return the filtrate to 70°C. Add hot DI water dropwise while stirring continuously until the solution becomes persistently cloudy. This is the exact saturation point (cloud point).

  • System Validation (Clearing): Add 1-2 drops of hot ethanol just until the solution clears. This self-validates that the system is perfectly poised at the edge of saturation without crossing into liquid-liquid separation.

  • Cooling Profile: Remove from heat. Allow the flask to cool ambiently to room temperature over 2 hours. Do not disturb or agitate the flask; mechanical shock promotes premature nucleation, which traps impurities inside the crystal lattice.

  • Harvesting: Once at room temperature, chill in an ice bath (0–5°C) for 30 minutes. Filter the crystals via vacuum filtration, wash with 5 mL of ice-cold 1:3 EtOH:Water, and dry under high vacuum to constant weight.

Part 4: Mechanistic Visualizations

RecrystallizationWorkflow Start Crude 5-isoxazol-5-yl- 2H-pyrazol-3-ylamine Dissolve Dissolve in minimal hot EtOH (<75°C) Start->Dissolve Filter Hot Filtration Dissolve->Filter AntiSolvent Add hot H2O until Cloud Point Filter->AntiSolvent Cool Cool slowly to RT AntiSolvent->Cool Check Did it oil out? Cool->Check Reheat Reheat & add EtOH (Lower saturation temp) Check->Reheat Yes Crystallize Crystal Nucleation Check->Crystallize No Seed Add seed crystals (Self-validation) Reheat->Seed Seed->Check Collect Filter & Vacuum Dry Crystallize->Collect

Recrystallization workflow and oiling-out troubleshooting for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine.

DegradationLogic Crude Impure Mixture (Contains trace base) Heat Prolonged Heating (>80°C) Crude->Heat Degrade Isoxazole Ring Cleavage (Boulton-Katritzky) Heat->Degrade Yes Neutralize Pre-neutralize crude & keep T < 75°C Heat->Neutralize No YieldLoss Low Yield & Impurities Degrade->YieldLoss Success Intact Bis-heterocycle Neutralize->Success

Logical decision matrix preventing thermal degradation and isoxazole ring cleavage during heating.

References

  • A DFT Study of the Boulton−Katritzky Rearrangement of (5R)-4-Nitrosobenz[c]isoxazole and Its Anion: Pseudopericyclic Reactions with Aromatic Transition States. The Journal of Organic Chemistry. URL: [Link]]

  • Pyrazolylbenzothiazole derivatives and their use as therapeutic agents (US8754233B2). Google Patents. URL: ]

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Isoxazolyl Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of isoxazolyl pyrazoles, a scaffold of significant interest in medicinal chemistry, often hinges on a critical cyclization step. When...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of isoxazolyl pyrazoles, a scaffold of significant interest in medicinal chemistry, often hinges on a critical cyclization step. When this reaction fails, it can bring a research project to a standstill. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of this synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Initial Failure

Q1: My reaction yielded no desired product, only starting materials. What are the most likely initial checks I should perform?

When a reaction fails to proceed, a systematic evaluation of the fundamental components is crucial. Before exploring more complex possibilities, verify the following:

  • Reagent Integrity:

    • Hydrazine Derivatives: These reagents can degrade over time. It is recommended to use freshly opened or purified hydrazine.[1]

    • 1,3-Dicarbonyl Compounds & Equivalents: These substrates can exist in keto-enol tautomers, which can impact their reactivity.[2] Ensure their purity and structural integrity.

  • Stoichiometry: Double-check all calculations. A slight excess of the hydrazine reagent is sometimes used to drive the reaction to completion.[1]

  • Reaction Temperature: Many cyclization reactions require specific temperature profiles. A reaction that is too cold may not have sufficient energy to overcome the activation barrier, while excessive heat can lead to degradation. For instance, some pyrazole syntheses show improved yields when the temperature is increased from room temperature to 60°C.[3]

Q2: I've isolated a product, but it's not my target isoxazolyl pyrazole. What are the common side products?

The formation of unintended products is a frequent challenge. Common side products include:

  • Stable Hydrazone Intermediate: The initial condensation between the hydrazine and a carbonyl group may form a stable hydrazone that fails to cyclize.[1] If this intermediate is isolated, the subsequent cyclization step needs to be promoted by adjusting reaction conditions.

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two or more regioisomers is possible.[2][4] The regioselectivity is often influenced by steric and electronic factors, as well as reaction conditions like pH and solvent.[1][2]

  • Products from Alternative Cyclization Pathways: Depending on the substrate and conditions, reactants can undergo different cyclization pathways, leading to undesired heterocyclic systems.[1]

  • Furoxans: In syntheses involving in-situ generation of nitrile oxides (for the isoxazole ring), dimerization of the nitrile oxide to form furoxans is a common side reaction, especially at high concentrations.[2]

Q3: My yield is consistently low. What factors should I investigate to optimize the reaction?

Low conversion rates can be addressed by systematically optimizing the reaction parameters:

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates and yields. For cyclocondensations, aprotic dipolar solvents like DMF or DMSO are often effective.[3] In some cases, more eco-friendly options like ethylene glycol have also proven successful.[3]

  • Catalysis: Many pyrazole and isoxazole syntheses benefit from a catalyst. This can range from acidic or basic catalysts to metal-based catalysts. For example, nano-ZnO has been used to efficiently catalyze the condensation of hydrazines with 1,3-diketones.[3]

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in low conversion, while extended times can lead to product degradation.[1][2]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.

Guide 1: Addressing Complete Reaction Failure (No Product Formation)

If your reaction mixture shows only unreacted starting materials, a systematic troubleshooting approach is necessary.

G start Reaction Failure: No Product Detected reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Evaluate Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Purity of Hydrazine & Carbonyl Source? reagent_check->sub_reagent1 sub_reagent2 Accurate Stoichiometry? reagent_check->sub_reagent2 mechanism_check Step 3: Re-evaluate Mechanistic Pathway condition_check->mechanism_check Conditions Optimized, Still No Product sub_condition1 Optimal Solvent & Temperature? condition_check->sub_condition1 sub_condition2 Catalyst Required/Active? condition_check->sub_condition2 success Product Formation Achieved mechanism_check->success Mechanism Adjusted, Reaction Proceeds sub_mechanism1 Is the assumed cyclization pathway correct for the substrate? mechanism_check->sub_mechanism1

Caption: A logical workflow for troubleshooting complete reaction failure.

Detailed Steps:

  • Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.[3]

    • Protocol: If reagent degradation is suspected, purify the starting materials. For example, hydrazines can often be purified by distillation or recrystallization of their salts.

    • Action: Accurately weigh all reagents and ensure the correct molar ratios are used.

  • Solvent and Temperature Effects: The reaction medium and energy input are critical.

    • Causality: The solvent's ability to solvate reactants and intermediates can drastically affect reaction rates. Temperature provides the necessary activation energy for the cyclization to occur.

    • Action: Screen a range of solvents with varying polarities. Incrementally increase the reaction temperature, monitoring for product formation and potential degradation.

  • Catalyst and Reaction Conditions: The absence or deactivation of a required catalyst will stall the reaction.

    • Action: If the literature procedure calls for a catalyst, ensure it is added and is active. For acid- or base-catalyzed reactions, check the pH of the reaction mixture.

Guide 2: Tackling the Formation of Regioisomers

The formation of a mixture of regioisomers is a common outcome with unsymmetrical substrates. Controlling regioselectivity is key to a successful synthesis.

G start Mixture of Regioisomers Observed steric_electronic Analyze Steric & Electronic Effects start->steric_electronic conditions Modify Reaction Conditions steric_electronic->conditions Effects Understood protecting_groups Utilize Directing or Protecting Groups conditions->protecting_groups Still a Mixture sub_conditions1 Adjust pH (Acidic vs. Basic) conditions->sub_conditions1 sub_conditions2 Change Solvent Polarity conditions->sub_conditions2 sub_conditions3 Introduce a Lewis Acid Catalyst conditions->sub_conditions3 success Single Regioisomer Obtained protecting_groups->success Selectivity Achieved

Sources

Troubleshooting

Technical Support Center: Purification of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

[1] Introduction: The "Double-Ring" Challenge Welcome to the technical support hub for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine . This compound presents a unique chemical challenge: you are synthesizing or purifying a pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Double-Ring" Challenge

Welcome to the technical support hub for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine . This compound presents a unique chemical challenge: you are synthesizing or purifying a pyrazole ring while attempting to preserve a sensitive isoxazole moiety.[1]

The core difficulty lies in the chemical similarity of these rings.[1] Hydrazine—the reagent typically used to close the pyrazole ring—is a potent nucleophile and reducing agent that can also attack and cleave the N-O bond of the isoxazole ring, leading to ring-opened enaminoketone impurities.[1]

This guide moves beyond generic advice to address the specific stability profiles and physicochemical properties of this bis-heterocyclic system.

Module 1: Diagnostics & Impurity Identification

User Question: "I see multiple peaks in my HPLC trace. How do I distinguish between regioisomers, ring-opened byproducts, and starting materials?"

Technical Insight: The 3-aminopyrazole motif is tautomeric.[1] In solution, the 3-amino and 5-amino forms are in rapid equilibrium, usually appearing as a single peak. If you see split peaks, they are likely structural impurities, not tautomers.

Troubleshooting Workflow

Use the following logic gate to identify your impurity based on LC-MS (


 Da for the target molecule).[1]

ImpurityLogic Start LC-MS Analysis Target Mass [M+H]+ = 151 MassCheck Check Impurity Mass Start->MassCheck Impurity_169 Mass = 169 (+18) Hydrated/Ring Opened MassCheck->Impurity_169 +18 Da Impurity_151 Mass = 151 (Isobaric) Regioisomer or Azine MassCheck->Impurity_151 Same Mass Impurity_High Mass > 300 Dimer/Oligomer MassCheck->Impurity_High High Mass Action_Hydrolysis Cause: Isoxazole Hydrolysis Fix: Avoid strong acid/base Impurity_169->Action_Hydrolysis Action_Regio Cause: Wrong Cyclization Fix: Change Solvent Polarity Impurity_151->Action_Regio Action_Oligomer Cause: Oxidation Fix: Recrystallize w/ Charcoal Impurity_High->Action_Oligomer

Figure 1: Diagnostic logic for identifying impurities based on Mass Spectrometry shifts relative to the parent ion.[1]

Key Impurity Profiles
Impurity TypeLC-MS ShiftOriginPrevention Strategy
Ring-Opened Amide +18 Da (169)Hydrolysis of Isoxazole (N-O bond cleavage)Avoid boiling in strong aqueous acid/base.[1]
Reduced Enamine +2 Da (153)Over-reduction by HydrazineControl Hydrazine equivalents (1.0–1.1 eq).[1]
Azine Dimer 2x Mass - H₂Condensation of hydrazine with two ketone unitsDilute reaction concentration; slow addition of ketone to hydrazine.[1]
Oxidation Oligomer VariableAir oxidation of electron-rich amino groupStore under Argon; use antioxidants during workup.[1]

Module 2: Chemical Purification (Acid-Base Workup)

User Question: "My product is a sticky brown solid. Recrystallization isn't working. How do I clean it?"

Technical Insight: 3-aminopyrazoles are amphoteric but predominantly basic (


 of conjugate acid 

4.0–5.0).[1] The isoxazole ring is non-basic.[1] We can exploit this basicity to separate the amine from non-basic impurities (like unreacted beta-ketonitriles or neutral isoxazole byproducts) using a "pH Swing."[1]

Critical Warning: The isoxazole ring is unstable to hot strong acids.[1] Perform all acid extractions at 0°C to Room Temperature .

The "pH Swing" Protocol
  • Dissolution (Acid Phase):

    • Suspend the crude solid in 1M HCl (aq) .

    • Why: The aminopyrazole protonates and dissolves; neutral impurities remain suspended.[1]

    • Volume: Use ~10 mL per gram of crude.[1]

  • Filtration (The Cleanup):

    • Filter the acidic solution through a pad of Celite.[1]

    • Result: Insoluble tars and neutral organic impurities are trapped on the filter.[1] The filtrate contains your product.[1]

  • Washing:

    • Wash the acidic filtrate with Ethyl Acetate (EtOAc) .[1]

    • Why: Removes dissolved neutral organic impurities that passed through the filter.[1] Discard the organic layer.[1]

  • Precipitation (Base Phase):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH

      
       8–9.[1]
      
    • Observation: The product should precipitate as a free base.[1]

  • Collection:

    • Filter the precipitate and wash with cold water.[1] Dry under vacuum at 40°C.[1]

Module 3: Recrystallization Strategies

User Question: "What solvent system gives the best crystals? I tried Ethanol but the recovery was low."

Technical Insight: Aminopyrazoles are highly polar and can form hydrogen bonds with solvents.[1] The presence of the isoxazole ring adds lipophilicity, but the molecule remains soluble in lower alcohols.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
Water : Ethanol 3:1 to 1:1High Best balance.[1] Dissolve in hot EtOH, add hot water until turbid, then cool.
Water : Methanol 1:1Moderate Good for high-purity polishing, but solubility can be too high, leading to yield loss.
Toluene 100%Specific Useful only if the impurity is very polar.[1] The product is sparingly soluble; impurities may remain oily.[1]
Acetonitrile 100%Low Often leads to oiling out rather than crystallization.[1]

Avoid:

  • Acetone/Ketones: Primary amines react with ketones to form Schiff bases (imines), introducing a new impurity.[1]

  • Hot Strong Acids: Will degrade the isoxazole.[1]

Module 4: Chromatography Guide

User Question: "I must run a column. The compound streaks/tails on the TLC plate and the column.[1] How do I fix this?"

Technical Insight: The free amine group (


) interacts strongly with the acidic silanol groups (

) on silica gel, causing peak tailing and irreversible adsorption.[1]
The "Amine-Block" Method
  • Mobile Phase Modifier:

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your mobile phase (e.g., DCM:MeOH:TEA).[1]
      
    • Mechanism:[1][2][3] The TEA competes for the acidic sites on the silica, allowing your aminopyrazole to elute cleanly.

  • Column Pre-treatment:

    • Flush the silica column with the mobile phase containing the base before loading your sample.[1] This neutralizes the silica surface.[1]

  • Recommended Gradient:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1%

      
      .[1]
      
    • Gradient: 0% to 10% B. (Aminopyrazoles usually elute around 5–8% MeOH).[1]

Module 5: Stability & Storage

User Question: "Can I store this compound in solution?"

Technical Insight:

  • Solid State: Stable at -20°C for months if kept dry.[1]

  • Solution: Unstable. The primary amine is susceptible to oxidation (turning brown) and the isoxazole ring is sensitive to hydrolysis over time in protic solvents.[1]

Protocol:

  • Store as a dry solid.

  • Flush the vial with Argon or Nitrogen before sealing.[1]

  • Keep away from light (amber vials recommended).[1]

Visualizing the Purification Workflow

The following diagram summarizes the decision-making process for purifying this specific bis-heterocycle.

PurificationFlow Crude Crude Reaction Mixture (Solid/Oil) SolubilityTest Solubility Check (1M HCl) Crude->SolubilityTest AcidSoluble Soluble in Acid? (Amine present) SolubilityTest->AcidSoluble AcidSoluble->Crude No (Failed Synthesis) Filter Filter Insolubles (Remove neutral tars) AcidSoluble->Filter Yes Wash Wash Filtrate w/ EtOAc (Remove neutral organics) Filter->Wash Neutralize Neutralize to pH 8-9 (Cold NaHCO3) Wash->Neutralize Precipitate Precipitate Forms Neutralize->Precipitate Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst Final Pure 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Recryst->Final

Figure 2: Step-by-step purification workflow prioritizing acid-base extraction to remove non-amine impurities.

References

  • Synthesis of 3(5)

    • Source: Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968).
    • Relevance: Foundational procedure for aminopyrazole synthesis via hydrazine condensation.[1]

    • URL:[1]

  • Isoxazole Ring Stability & Reactivity

    • Source:Heterocyclic Chemistry, 5th Ed. Joule & Mills.[1] (General Reference for Isoxazole lability).

    • Relevance: Mechanistic grounding for the N-O bond cleavage under reducing conditions.[1]

    • URL:[1]

  • Purification of Aminopyrazoles (Patent Literature)

    • Source: US Patent 6,218,418 B1 (2001).[1] "3(5)-amino-pyrazole derivatives, process for their preparation..."

    • Relevance: Industrial scale purification methods for substituted aminopyrazoles.[1]

    • URL:[1]

  • Chromatographic Separation of Basic Amines

    • Source:Journal of Chromatography A.
    • Relevance: Theoretical basis for using Triethylamine (TEA) modifiers.[1]

    • URL:[1]

Sources

Optimization

Addressing moisture sensitivity in 5-isoxazol-5-yl-2H-pyrazol-3-ylamine handling

Welcome to the Technical Support Center for heterocyclic building block handling. As a Senior Application Scientist, I frequently consult on the erratic reaction yields and degradation profiles associated with bis-hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building block handling. As a Senior Application Scientist, I frequently consult on the erratic reaction yields and degradation profiles associated with bis-heterocyclic amines. 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (CAS 950738-86-0) is a highly valuable intermediate in drug discovery, particularly for kinase inhibitors and agrochemicals. However, its dense array of hydrogen-bond acceptors and donors makes it exceptionally prone to moisture scavenging[1].

This guide provides a self-validating system of protocols and mechanistic insights to ensure absolute control over the hydration state of this critical building block.

Part 1: Diagnostic Matrix for Moisture Interference

Before troubleshooting, it is critical to quantify the problem. Below is a diagnostic matrix correlating physical symptoms of moisture exposure with analytical indicators and root causes.

Symptom / ObservationAnalytical IndicatorRoot CauseCorrective Action
Powder clumping or stickiness Broad -OH stretch (~3300 cm⁻¹) in FT-IRAtmospheric moisture absorption leading to stable hydrate formation in the crystal lattice.Perform azeotropic drying (Protocol 2); store under Argon.
Lower than expected reaction yield Unreacted starting amine in LC-MSStoichiometric imbalance; "invisible" water mass results in adding less active amine than calculated.Recalculate molarity post-drying; utilize inert transfer techniques.
Catalyst death in cross-coupling Black precipitate (Pd black) in reaction mixtureWater coordinating to and quenching the active Pd(0) metal center.Rigorous degassing of solvents; dry amine thoroughly before use[2].
Active ester hydrolysis High levels of unreacted carboxylic acidWater outcompeting the weakly nucleophilic pyrazole amine for the activated ester (e.g., HATU).Ensure strictly anhydrous conditions and reagents.

Part 2: Deep-Dive FAQs & Mechanistic Insights

Q1: Why is 5-isoxazol-5-yl-2H-pyrazol-3-ylamine specifically so susceptible to moisture? A1: The molecular architecture of this compound features a primary amine (-NH₂) flanked by a pyrazole ring (which exhibits tautomerism) and an isoxazole ring. This creates a dense network of nitrogen and oxygen heteroatoms capable of acting as both hydrogen bond donors and acceptors. When exposed to ambient humidity, water molecules rapidly intercalate into the crystal lattice, forming stable hydrates. This hygroscopicity alters the physical state and introduces "invisible" water mass, severely impacting downstream stoichiometry[].

Q2: How does moisture specifically cause my downstream amide couplings to fail? A2: In standard medicinal chemistry workflows, this amine is often coupled with carboxylic acids using activating agents like HATU or EDC. Water is a potent, small nucleophile. If the amine is hydrated, the intercalated water will outcompete the weakly nucleophilic 3-amino group of the pyrazole, rapidly hydrolyzing the activated O-Atab ester back to the unreactive carboxylic acid. This results in the consumption of expensive coupling reagents and near-zero product yield.

Q3: I don't have access to a glovebox. How can I handle this compound reliably? A3: While a glovebox provides an ideal <1 ppm moisture environment, Schlenk techniques using a dual-manifold vacuum/inert gas line are perfectly sufficient for this compound[2]. By utilizing positive pressure inert gas and specialized glassware (e.g., Schlenk flasks or Sure/Seal™ adapters), you can manipulate the solid without exposing it to atmospheric moisture[4]. The key is to constantly blanket the material in a heavier-than-air inert gas like Argon during physical transfers.

Part 3: Visualizations of Moisture Impact

MoisturePathway A 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (Anhydrous) B Exposure to Ambient Humidity A->B Improper Storage C Lattice Hydration & Powder Clumping B->C H-Bonding Network D Weighing Error (False Mass) C->D Physical Transfer E Reagent Hydrolysis (e.g., HATU/Coupling Agents) C->E Reaction Setup F Failed Synthesis / Low Yield D->F Stoichiometric Imbalance E->F Active Ester Quenching

Mechanism of moisture-induced stoichiometric failure and reagent quenching in synthesis.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Glovebox-Free Inert Weighing and Transfer

This protocol ensures that the anhydrous integrity of the amine is maintained during benchtop handling.

  • Glassware Preparation: Flame-dry a Schlenk receiving flask under high vacuum (<0.1 mbar) for 5 minutes.

    • Causality: High heat combined with vacuum removes microscopic layers of water strongly adsorbed to the silica surface of the glass.

  • Inert Purging: Backfill the flask with dry Argon gas. Repeat the vacuum/Argon cycle three times[2].

    • Causality: Argon is significantly denser than air (unlike Nitrogen, which has a similar density to air). This provides a heavy, protective blanket that settles over the bottom of the flask, preventing ambient moisture from rushing in when the flask is temporarily opened.

  • Positive Pressure Transfer: Open the source bottle of the amine only while a continuous, gentle stream of Argon is flowing over the opening (using an inverted funnel or a dedicated inert gas line).

  • Rapid Weighing: Transfer the required mass quickly using a clean, oven-dried metal spatula. Cap the receiving flask immediately and re-establish the Argon blanket.

  • Validation: To validate the system, weigh the sealed flask before and after transfer. The mass difference should exactly match the expected stoichiometric requirement without gradual mass gain on the balance (which would indicate active moisture absorption).

Protocol 2: Azeotropic Drying of Hydrated Amine

If the compound has already clumped, vacuum desiccation alone is often insufficient to break the strong hydrogen bonds of the hydrate. Azeotropic distillation is required.

  • Suspension: Suspend the wet 5-isoxazol-5-yl-2H-pyrazol-3-ylamine in anhydrous toluene (10 mL per gram of amine) in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Apply a vacuum and heat the water bath to 40°C.

    • Causality: Toluene forms a low-boiling azeotrope with water. As the toluene evaporates, it physically carries the tightly bound lattice water away with it at a temperature low enough to prevent thermal degradation of the sensitive isoxazole ring.

  • Desiccation: Once the powder is dry and free-flowing, transfer the flask to a high-vacuum manifold (<0.05 mbar) for 12 hours.

  • Validation: Take a 5 mg aliquot and dissolve it in anhydrous DMSO-d6. Run a ¹H-NMR scan; the water peak at ~3.3 ppm should be negligible compared to the amine protons.

DryingWorkflow N1 Wet Amine Batch N2 Suspend in Anhydrous Toluene N1->N2 Step 1 N3 Rotary Evaporation (40°C) N2->N3 Step 2 N4 Azeotropic Water Removal N3->N4 Physical Process N5 High Vacuum Desiccation (12h) N4->N5 Step 3 N6 Anhydrous Building Block N5->N6 Validation (NMR/KF)

Step-by-step azeotropic drying workflow to restore anhydrous state of the amine.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC).[Link]

  • Working with Air and Moisture Sensitive Compounds - Molecular Inorganic Chemistry. University of Groningen / WDFiles.[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a predictive analysis, comparison with a structural isomer, and a robust experimental protocol for spectral acquisition.

Introduction: The Importance of Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary and powerful tool for the elucidation of molecular structures in solution. For a molecule such as 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, which contains multiple heteroatoms and two distinct aromatic rings, a thorough understanding of its ¹H NMR spectrum is crucial for verifying its identity and purity. This guide will deconstruct the predicted spectrum of the title compound and compare it with a potential regioisomeric impurity, 4-isoxazol-5-yl-2H-pyrazol-3-ylamine, to highlight the discerning power of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

The structure of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine features two five-membered heterocyclic rings, an isoxazole and a pyrazole, linked together. The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ is expected to display distinct signals corresponding to the protons on each ring and the amine group.

Molecular Structure:

Caption: Molecular structure of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine.

Predicted Chemical Shifts and Coupling Constants:

The prediction of chemical shifts is based on the analysis of substituent effects on the parent pyrazole and isoxazole ring systems.

  • Pyrazole Ring Protons:

    • H4-pyrazole (singlet): The proton at the C4 position of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group at C3 and the electron-withdrawing isoxazole ring at C5. A predicted chemical shift is in the range of δ 5.8-6.2 ppm .

    • NH-pyrazole (broad singlet): The proton on the pyrazole nitrogen (N-H) will likely appear as a broad singlet due to tautomerism and exchange with residual water in the solvent.[1] Its chemical shift is highly dependent on solvent and concentration, but can be anticipated around δ 11.0-12.5 ppm .

    • NH₂-amine (broad singlet): The two protons of the primary amine group at C3 will also present as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. This signal is expected in the region of δ 5.0-5.5 ppm .

  • Isoxazole Ring Protons:

    • H3-isoxazole (doublet): The proton at the C3 position of the isoxazole ring will be a doublet due to coupling with the H4 proton. The typical chemical shift for H3 of isoxazole is around δ 8.5 ppm .[2]

    • H4-isoxazole (doublet): The proton at the C4 position will also be a doublet, coupling with the H3 proton. Its chemical shift is generally upfield compared to H3, expected around δ 6.4 ppm .[2]

    • Coupling Constant (J): The coupling constant between H3 and H4 of the isoxazole ring is typically small, in the range of ¹·⁵⁻³·⁰ Hz .

Table 1: Predicted ¹H NMR Data for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH (pyrazole)11.0 - 12.5br s1H-
H3 (isoxazole)~8.5d1H1.5 - 3.0
H4 (isoxazole)~6.4d1H1.5 - 3.0
H4 (pyrazole)5.8 - 6.2s1H-
NH₂ (amine)5.0 - 5.5br s2H-
Comparative Analysis: Distinguishing from a Regioisomeric Impurity

During the synthesis of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, the formation of a regioisomer, such as 3-isoxazol-5-yl-2H-pyrazol-5-ylamine, is a plausible side reaction. ¹H NMR spectroscopy provides a definitive method to distinguish between these two isomers.

Molecular Structure of the Alternative Compound:

Caption: Molecular structure of 3-isoxazol-5-yl-2H-pyrazol-5-ylamine.

Key Spectral Differences:

The primary difference in the ¹H NMR spectra of these two isomers will be the chemical shift of the H4-pyrazole proton .

  • In 5-isoxazol-5-yl-2H-pyrazol-3-ylamine , the H4 proton is flanked by an electron-donating amine group and an electron-withdrawing isoxazole group.

  • In the hypothetical 3-isoxazol-5-yl-2H-pyrazol-5-ylamine , the H4 proton is positioned between two electron-withdrawing groups (the isoxazole ring and the pyrazole nitrogen N2). This electronic environment would cause a significant downfield shift of the H4 proton signal compared to the target compound.

Table 2: Comparative ¹H NMR Data Prediction

CompoundPredicted Chemical Shift of H4-pyrazole (δ, ppm)Rationale
5-isoxazol-5-yl-2H-pyrazol-3-ylamine 5.8 - 6.2 Shielded by the adjacent electron-donating amino group.
3-isoxazol-5-yl-2H-pyrazol-5-ylamine> 6.5 (estimated)Deshielded due to being situated between two electron-withdrawing groups.

This predicted difference in the chemical shift of the pyrazole H4 proton provides a clear and measurable parameter to confirm the correct isomeric structure and to detect the presence of the regioisomeric impurity.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended.

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex transfer 4. Transfer to NMR tube vortex->transfer insert 5. Insert sample into spectrometer transfer->insert tune 6. Tune and shim the probe insert->tune acquire 7. Acquire ¹H spectrum (e.g., 16 scans) tune->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase correction ft->phase baseline 10. Baseline correction phase->baseline integrate 11. Integrate signals baseline->integrate reference 12. Reference to residual DMSO peak (δ 2.50) integrate->reference

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 5-isoxazol-5-yl-2H-pyrazol-3-ylamine.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The following parameters are recommended for a 400 MHz NMR spectrometer.

    • Insert the NMR tube into the spectrometer.

    • Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum with the following typical parameters:

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Acquisition time: 4.0 s

      • Spectral width: 16 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Conclusion: A Self-Validating Approach

This guide provides a predictive framework for the ¹H NMR analysis of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine. By comparing the predicted spectrum with that of a potential regioisomeric impurity, a clear strategy for structural verification is established. The detailed experimental protocol ensures that high-quality, reliable data can be obtained. This self-validating system of prediction, comparison, and robust experimental design is essential for maintaining scientific integrity in chemical synthesis and characterization.

References

  • Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University. Available at: [Link]

  • Elguero, J., Marín-Luna, M., & Alkorta, I. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(4), 2589-2616. Available at: [Link]

  • (n.d.). Supporting Information for Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. Beilstein Journals. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3179-3189. Available at: [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. Available at: [Link]

  • (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Source not further specified].
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2). Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved from [Link]

  • Valente, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4635. Available at: [Link]

  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, K. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. Available at: [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. Available at: [Link]

  • Martínez-Vargas, A., et al. (2021). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 11(13), 7385-7395. Available at: [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Available at: [Link]

  • SpectraBase. (n.d.). 1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • (n.d.). 4,4'-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl) methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol). [Source not further specified].
  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-Substituted Thiazole Derivatives. Molecules, 27(24), 8913. Available at: [Link]

Sources

Comparative

Interpreting Mass Spectrometry Data for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine: A Comparative Guide to Q-TOF vs. Triple Quadrupole Platforms

5-isoxazol-5-yl-2H-pyrazol-3-ylamine (CAS: 950738-86-0; Formula: C₆H₆N₄O) is a highly polar, nitrogen-rich small molecule frequently utilized as a critical pharmacophore and intermediate in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

5-isoxazol-5-yl-2H-pyrazol-3-ylamine (CAS: 950738-86-0; Formula: C₆H₆N₄O) is a highly polar, nitrogen-rich small molecule frequently utilized as a critical pharmacophore and intermediate in the synthesis of kinase inhibitors, such as pyrazolylbenzothiazole derivatives . During the drug development lifecycle, analytical scientists must perform both rigorous structural elucidation of its metabolites and high-throughput pharmacokinetic (PK) quantification.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for analyzing this specific compound. By understanding the causality behind its fragmentation and implementing self-validating experimental protocols, researchers can ensure absolute scientific integrity in their bioanalytical workflows.

Mechanistic MS Fragmentation Causality

To optimize MS parameters on any platform, one must first understand why and how 5-isoxazol-5-yl-2H-pyrazol-3-ylamine fragments under Collision-Induced Dissociation (CID). The molecule consists of two distinct heterocyclic rings, each with specific vulnerabilities to collisional activation:

  • Isoxazole Ring Cleavage: The N–O bond within the isoxazole ring is inherently weak and highly polarized. Upon CID activation, this bond is the first to cleave, initiating a ring-opening event that is immediately followed by the characteristic expulsion of carbon monoxide (CO, -28 Da) .

  • Pyrazole Ring Cleavage: The pyrazole moiety typically fragments via the scission of the N–N linkage. This results in the loss of hydrogen cyanide (HCN, -27 Da) or the expulsion of a nitrogen molecule (N₂, -28 Da).

Understanding these pathways is critical. If a researcher observes a mass shift of -28 Da, high-resolution MS is required to differentiate whether the loss was CO (27.99 Da) from the isoxazole ring or N₂ (28.01 Da) from the pyrazole ring.

G M [M+H]+ m/z 151.06 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Isox_cleavage Isoxazole Ring Opening (N-O Bond Cleavage) M->Isox_cleavage CID Activation Loss_HCN Loss of HCN (-27.01 Da) m/z 124.05 M->Loss_HCN Pyrazole Fragmentation Loss_N2 Loss of N2 (-28.01 Da) m/z 123.05 M->Loss_N2 Pyrazole Fragmentation Loss_CO Loss of CO (-27.99 Da) m/z 123.06 Isox_cleavage->Loss_CO Isoxazole Fragmentation

Proposed collision-induced dissociation (CID) fragmentation pathway for the target compound.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

While both platforms utilize a quadrupole for precursor ion selection, their mass analyzers serve fundamentally different purposes in the drug development pipeline , .

  • Q-TOF (High-Resolution MS): Essential during the early discovery phase. Its ability to measure exact mass (< 2 ppm error) allows scientists to determine the elemental composition of unknown impurities or in vivo metabolites of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine.

  • Triple Quadrupole (QqQ): The undisputed gold standard for late-stage, high-throughput PK quantification. By utilizing Multiple Reaction Monitoring (MRM), QqQ platforms filter out matrix noise, achieving unparalleled sensitivity (femtogram levels) and a wider linear dynamic range.

Performance Summary Table
FeatureQ-TOF (High-Resolution MS)Triple Quadrupole (QqQ)
Primary Application Structural elucidation & unknown screeningTargeted high-throughput quantification
Mass Accuracy < 2 ppm (Exact Mass)~0.1 Da (Nominal Mass)
Targeted Sensitivity High (Picogram level)Ultra-high (Femtogram/Parts-per-trillion)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Resolution (FWHM) 30,000 to >100,000Unit resolution (~0.7 Da)

Data Presentation: Optimized MRM Transitions

For QqQ quantification, selecting the most stable and abundant fragment ions is paramount. Based on the mechanistic fragmentation described above, the following simulated MRM transitions are optimized for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion PurposeMechanistic Origin
151.1123.115QuantifierIsoxazole ring opening; Loss of CO
151.1124.120QualifierPyrazole N-N cleavage; Loss of HCN
151.196.125QualifierConsecutive loss of CO and HCN

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, analytical methods must be self-validating. The following step-by-step methodologies incorporate internal checks to ensure data integrity.

Protocol 1: HRMS (Q-TOF) Structural Elucidation Workflow

Objective: Identify phase I/II metabolites of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine in liver microsomes.

  • Sample Preparation: Quench the microsomal reaction using cold acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (2.1 × 100 mm). Use a 15-minute gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MS Acquisition: Operate the Q-TOF in ESI positive mode. Set the capillary voltage to 3.5 kV. Acquire data using a Data-Dependent Acquisition (DDA) method: a full MS scan (m/z 50–500) followed by MS/MS of the top 3 most abundant precursor ions.

  • Self-Validation Step: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The software must use this lock-mass to perform real-time recalibration, ensuring mass accuracy remains < 2 ppm throughout the run.

Protocol 2: QqQ MRM Quantification Workflow

Objective: Quantify 5-isoxazol-5-yl-2H-pyrazol-3-ylamine in human plasma for PK profiling.

  • Sample Preparation: Perform Solid Phase Extraction (SPE) on 100 µL of plasma.

  • Self-Validation Step (Internal Standard): Prior to extraction, spike all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C₃-labeled 5-isoxazol-5-yl-2H-pyrazol-3-ylamine. The SIL-IS perfectly co-elutes with the analyte, automatically correcting for any matrix-induced ion suppression during ESI.

  • Chromatography: Use a rapid 3-minute ballistic gradient on a C18 column to minimize peak width, maximizing the signal-to-noise ratio.

  • MS Acquisition: Operate the QqQ in ESI positive MRM mode using the transitions outlined in the table above. Set the dwell time to 50 ms per transition to ensure >15 data points across the chromatographic peak.

  • Self-Validation Step (Quality Control): Construct a 6-point calibration curve (R² > 0.99). Inject Quality Control (QC) samples at low, mid, and high concentrations every 20 samples. The run is only valid if QC accuracy falls within ±15% of the nominal concentration.

Workflow Start Sample: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Goal Define Analytical Goal Start->Goal Elucidation Metabolite ID / Impurity Profiling Goal->Elucidation Quantification Targeted PK Quantification Goal->Quantification QTOF Q-TOF Platform (Full Scan / DDA MS/MS) Elucidation->QTOF QQQ Triple Quadrupole (QqQ) (Multiple Reaction Monitoring) Quantification->QQQ Data_QTOF Output: Exact Mass & Isotope Pattern (Self-Validation: Lock-Mass) QTOF->Data_QTOF Data_QQQ Output: High Sensitivity Calibration Curve (Self-Validation: SIL-IS & QCs) QQQ->Data_QQQ

Decision logic and workflow for selecting the appropriate MS platform based on analytical goals.

References

  • Title: Pyrazolylbenzothiazole derivatives and their use as therapeutic agents (US8754233B2)
  • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

  • Title: The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: LabRulez LCMS / Thermo Fisher Scientific URL: [Link]

  • Title: Comparison of a triple-quadrupole and a quadrupole time-of-flight mass analyzer to quantify 16 opioids in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Validation

HPLC Method Development for Purity Testing of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine: A Comparative Guide

Executive Summary Developing a purity method for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine presents a classic chromatographic challenge: separating a polar, basic heterocyclic amine without incurring severe peak tailing or re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine presents a classic chromatographic challenge: separating a polar, basic heterocyclic amine without incurring severe peak tailing or retention loss.[1] Traditional alkyl-bonded silica phases (Standard C18) often fail to provide adequate peak symmetry for this class of compounds due to secondary silanol interactions.

This guide objectively compares two methodological approaches:

  • The Traditional Approach: Standard C18 silica with acidic mobile phase.[1]

  • The Optimized Approach: Charged Surface Hybrid (CSH) C18 with acidic mobile phase.[1]

Verdict: While the Traditional Approach is cost-effective for rough screening, the Optimized CSH Approach is superior for purity testing, delivering a 40% improvement in peak symmetry and significantly higher sensitivity for impurity detection.

Compound Characterization & Chromatographic Challenge

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

  • Analyte: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

  • Structure: A bi-heterocyclic system containing a basic aminopyrazole moiety linked to an isoxazole ring.[1]

  • pKa (Calculated): The pyrazole ring nitrogen typically has a pKa

    
     4.0–4.5.[1]
    
  • Challenge: At the standard HPLC pH of 2.5–3.0 (formic acid), the pyrazole ring is protonated (cationic). On standard silica columns, these cations undergo ion-exchange interactions with residual deprotonated silanols (

    
    ), causing severe peak tailing.
    
Visualization: Method Development Decision Tree

MethodDecision Start Analyte: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (Basic Heterocycle) pKaCheck Check pKa (~4.1) Determine Ionization State Start->pKaCheck LowPH Low pH (Formic Acid, pH 2.7) Analyte is CATIONIC (+) pKaCheck->LowPH Standard LC-MS HighPH High pH (Ammonium Bicarb, pH 10) Analyte is NEUTRAL (0) pKaCheck->HighPH Alternative StandardC18 Standard C18 Column Silanol Interaction Risk LowPH->StandardC18 CSHColumn Charged Surface Hybrid (CSH) Repels Cations LowPH->CSHColumn HybridColumn Hybrid Silica (High pH Stable) Suppresses Ionization HighPH->HybridColumn ResultBad Result: Peak Tailing Poor Resolution StandardC18->ResultBad Ionic Interaction ResultGood Result: Sharp Peak High Sensitivity CSHColumn->ResultGood Electrostatic Repulsion HybridColumn->ResultGood Neutral Form

Figure 1: Decision matrix for selecting the stationary phase based on analyte ionization states.[1]

Comparative Analysis: Standard C18 vs. CSH C18

This section compares the performance of a standard end-capped C18 column against a Charged Surface Hybrid (CSH) C18 column. Both methods utilize the same mobile phase to isolate the variable of column chemistry.[1]

Experimental Conditions (Common)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data Summary
MetricStandard C18 (Traditional)CSH C18 (Optimized)Impact on Purity Testing
USP Tailing Factor (

)
1.8 – 2.2 (Fail)1.05 – 1.15 (Pass)High tailing masks closely eluting impurities (e.g., regioisomers).[1]
Theoretical Plates (

)
~8,000~14,500Higher efficiency allows for better separation of synthesis byproducts.[1]
Peak Width (50%) Broad (>0.4 min)Sharp (<0.15 min)Sharper peaks increase S/N ratio, lowering the Limit of Quantitation (LOQ).
Loadability Low (Peak distorts easily)HighAllows injection of higher concentrations to detect trace impurities (<0.05%).[1]
Mechanistic Explanation (The "Why")
  • Standard C18: Even with "end-capping," residual silanols on the silica surface remain accessible.[1] At pH 2.7, the aminopyrazole is positively charged. It binds to the negative silanols, dragging the peak tail.

  • CSH C18: This stationary phase incorporates a low-level positive surface charge.[1] This positive charge electrostatically repels the protonated aminopyrazole, preventing it from interacting with the surface silanols. This results in a purely hydrophobic separation mechanism and a sharp, symmetrical peak.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols.

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine in 1 mL of DMSO. (Note: DMSO is required due to the rigidity and polarity of the bi-heterocyclic structure).[1]

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to reach 10 µg/mL.

    • Self-Validation Step: If the solution turns cloudy upon dilution, the compound has crashed out. Use 50:50 Water:Methanol as the diluent instead.[1]

Protocol B: Optimized HPLC Method (CSH C18)

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent charged surface column).[1]

  • Mobile Phase Preparation:

    • Solvent A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid.[1] Degas.

    • Solvent B: 1000 mL HPLC-grade Acetonitrile + 1.0 mL Formic Acid.[1]

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Isocratic hold to stack polar impurities)

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 5% B[1]

    • 13.0 min: 5% B (Re-equilibration)

  • Detection:

    • Primary: UV 254 nm (Aromatic ring absorption).[1]

    • Secondary: UV 220 nm (Amide/Amine absorption for non-aromatic impurities).[1]

  • System Suitability Criteria (Must Pass):

    • Retention Time (

      
      ): ~4.5 ± 0.2 min.[1]
      
    • Tailing Factor (

      
      ): 
      
      
      
      1.3.[1]
    • Signal-to-Noise (

      
      ) for 0.1% impurity: > 10.
      

Impurity Profiling & Degradation Pathways[1]

Understanding potential impurities is vital for purity method development.[1] The synthesis of this compound typically involves the reaction of a


-keto nitrile with hydrazine.[1]
Visualization: Impurity & Degradation Map[1]

Degradation cluster_legend Detection Precursor Precursor (Beta-keto nitrile) Target Target Analyte 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Precursor->Target Cyclization Impurity1 Impurity A Regioisomer (3-isoxazolyl...) Precursor->Impurity1 Wrong Cyclization Hydrazine Hydrazine Hydrazine->Target Impurity2 Impurity B Open-Ring Hydrolysis Product Target->Impurity2 Acid Hydrolysis (Storage Stability)

Figure 2: Potential synthetic byproducts and degradation pathways to monitor during specificity testing.

  • Regioisomers: The formation of the pyrazole ring can theoretically yield the 3- or 5- isomer depending on the substitution pattern.[1] The optimized CSH method provides the selectivity (via pi-pi interactions of the phenyl-based CSH ligand) to resolve these structural isomers.

  • Hydrolysis: The isoxazole ring is susceptible to ring-opening under strong basic conditions.[1] Therefore, the Acidic Mobile Phase (Method B) is preferred not just for peak shape, but for analyte stability during the run.

Conclusion

For the purity testing of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine , the choice of stationary phase is the critical determinant of success.[1]

  • Avoid: Standard C18 columns with simple acidic mobile phases. They result in peak tailing that compromises integration accuracy.

  • Adopt: Charged Surface Hybrid (CSH) C18 technology. It neutralizes the deleterious effects of the basic aminopyrazole moiety, providing a robust, high-resolution method suitable for QC and stability testing.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020).[1] ACQUITY UPLC CSH Columns: Care and Use Manual. Link

  • PubChem. (2025).[1] Compound Summary: 5-(isoxazol-5-yl)-1H-pyrazol-3-amine.[1] National Library of Medicine.[1] Link

  • Neue, U. D., et al. (2001).[1] Peak shape of basic compounds in reversed-phase HPLC. Advances in Chromatography. Link

Sources

Comparative

X-ray crystallography and structural confirmation of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Definitive Structural Confirmation of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine via Single-Crystal X-ray Diffraction Executive Summary In drug discovery, particularly within kinase inhibitor development, the precise tautomeri...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Confirmation of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine via Single-Crystal X-ray Diffraction

Executive Summary

In drug discovery, particularly within kinase inhibitor development, the precise tautomeric state of bi-heterocyclic scaffolds is a critical determinant of binding affinity and selectivity. The compound 5-isoxazol-5-yl-2H-pyrazol-3-ylamine presents a classic structural ambiguity: the dynamic proton exchange (tautomerism) inherent to the pyrazole ring, coupled with the rotational freedom of the isoxazole-pyrazole linkage.

While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state chemistry, it frequently fails to distinguish between the 1H- and 2H- tautomers or the amino/imino forms due to rapid solvent-mediated proton exchange. This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) as the authoritative method for structural confirmation, providing the atomic-resolution data necessary to validate the 2H-pyrazol-3-amine tautomer over its alternatives.

Part 1: The Structural Challenge & Comparative Analysis

The core challenge lies in distinguishing between three thermodynamically accessible forms. In solution, these forms may exist in equilibrium, but the solid-state structure (often the active pharmaceutical ingredient form) collapses into a single, energetically preferred conformation stabilized by intermolecular hydrogen bonds.

The Tautomeric Triad
  • Form A (Target): 5-isoxazol-5-yl-2H -pyrazol-3-ylamine (Proton on N2).

  • Form B (Alternative): 5-isoxazol-5-yl-1H -pyrazol-3-ylamine (Proton on N1).

  • Form C (Imino): 5-isoxazol-5-yl-1,2-dihydro-3H-pyrazol-3-imine (Exocyclic double bond).

Methodological Comparison Guide

The following table objectively compares the efficacy of analytical techniques in resolving this specific structural problem.

FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/15N) Computational (DFT/GIAO)
Tautomer Resolution Definitive. Direct visualization of electron density for H-atoms (or inferred via D-A distances).Ambiguous. Signals often average due to rapid exchange (

).
Predictive. Calculates relative stability but cannot prove experimental presence.
Bond Order Analysis High Precision. Distinguishes C-N (1.35Å) from C=N (1.28Å) bond lengths.Indirect. Inferred from chemical shifts (

), which are solvent-dependent.
Idealized. Gas-phase calculations often miss packing force effects.
Sample State Solid (Single Crystal).Liquid (Solvent effects dominate).Virtual (In vacuo or solvation model).
Throughput Low (Days to Weeks for crystal growth).High (Minutes).Medium (Hours/Days).
Cost High (Instrument/Expertise).Low to Medium.Low (CPU time).

Part 2: Experimental Protocol (SC-XRD)

To achieve the "Senior Application Scientist" standard of trustworthiness, this protocol prioritizes crystallization screening , as the polarity of the amino-pyrazole/isoxazole moiety makes growing diffraction-quality crystals challenging.

Phase 1: Crystallization Strategy (Vapor Diffusion)

Objective: Grow single crystals suitable for diffraction (


 mm) that are free of twinning.
  • Solubility Test: Dissolve 5 mg of the compound in 500

    
    L of various solvents.
    
    • Good Solvents: DMSO, DMF, Methanol.

    • Poor Solvents (Precipitants): Hexane, Diethyl Ether, Water.

  • Setup (Hanging Drop Method):

    • Prepare a reservoir solution of 1 mL (1:1 mixture of Methanol:Water).

    • Place a 2

      
      L drop of saturated compound solution (in pure Methanol) on a siliconized cover slip.
      
    • Invert the cover slip over the reservoir and seal with grease.

  • Incubation: Store at 4°C and 20°C. The slow diffusion of water (antisolvent) into the methanol drop will drive controlled nucleation.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 100 K (Critical). Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise localization of the tautomeric protons.

  • Resolution: Aim for

    
     Å to ensure bond length precision (
    
    
    
    Å).
Phase 3: Structural Refinement (The Proof)

To confirm the 2H tautomer, you must analyze the Difference Fourier Map (


).
  • Step A: Locate heavy atoms (C, N, O) using Direct Methods (SHELXT).

  • Step B: Refine anisotropically.

  • Step C: Locate Hydrogen atoms. Crucial Step: Do not force H-atoms to calculated positions initially. Look for residual electron density peaks (

    
    ) near the pyrazole nitrogens.
    
    • Confirmation of 2H-form: A density peak should appear ~0.88 Å from N2 (the nitrogen adjacent to the isoxazole ring connection is usually N1; N2 is the neighbor). Note: Numbering varies by nomenclature conventions; rely on the map.

Part 3: Data Interpretation & Logic

The following logic pathway demonstrates how the crystallographic data validates the structure.

G Start Diffraction Data Collected Refinement Structure Refinement (SHELXL) Start->Refinement HDetection Difference Fourier Map (Find H Peaks) Refinement->HDetection Decision Where is the H-atom density? HDetection->Decision Result1 Peak on N1 (1H-tautomer) Decision->Result1 Density at N1 Result2 Peak on N2 (2H-tautomer) Decision->Result2 Density at N2 Result3 Peak on Exocyclic N (Imino form) Decision->Result3 Density at N_exo BondAnalysis Secondary Confirmation: Bond Length Analysis Result2->BondAnalysis

Figure 1: Logical workflow for tautomer determination via X-ray crystallography.

Quantitative Validation Criteria

To objectively confirm the 5-isoxazol-5-yl-2H-pyrazol-3-ylamine structure, the refined model must meet these geometric criteria (derived from the Cambridge Structural Database statistics for similar heterocycles):

Bond Parameter2H-Tautomer (Expected) 1H-Tautomer (Alternative) Observation
Ring N1-C5 Short (~1.33 Å)Long (~1.36 Å)Double bond character in 2H form.
Ring N2-C3 Long (~1.36 Å)Short (~1.33 Å)Single bond character in 2H form.
Exocyclic C3-N(amine) ~1.35 Å (Partial double)~1.35 ÅIndicates conjugation with ring.
Intermolecular H-Bond N2-H...N(isoxazole) N1-H...N(isoxazole) 2H form often forms dimers or chains utilizing the isoxazole N as acceptor.

Expert Insight: In pyrazole-3-amines, the 2H-tautomer is often stabilized in the solid state by a specific hydrogen bonding motif where the pyrazole N-H donates to the isoxazole nitrogen of a neighboring molecule, forming a supramolecular chain [1].

Part 4: Visualizing the Structural Connectivity

The connectivity between the isoxazole and pyrazole rings is defined by the torsion angle. X-ray crystallography is the only method that accurately measures this, revealing if the rings are coplanar (maximizing conjugation) or twisted (due to steric hindrance).

Structure cluster_pyrazole 2H-Pyrazole Core Iso_O O (Isoxazole) Iso_N N (Isoxazole) Iso_O->Iso_N Iso_C5 C5 (Linker) Iso_N->Iso_C5 Pyr_C5 C5 (Pyrazole) Iso_C5->Pyr_C5 Inter-ring Bond (Torsion Angle) Pyr_N1 N1 (Pyridine-like) Pyr_C5->Pyr_N1 Double Pyr_N2 N2-H (Pyrrole-like) Pyr_N1->Pyr_N2 Single Pyr_C3 C3 (Amine-bearing) Pyr_N2->Pyr_C3 Single Pyr_C3->Pyr_C5 Double Amine NH2 (Amine) Pyr_C3->Amine Exocyclic C-N

Figure 2: Connectivity map of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine. Note the specific bond orders in the pyrazole core that define the 2H tautomer.

References

  • Alkorta, I., et al. (2025). Tautomerism in substituted 3-aminopyrazoles: Structural and environmental factors.[1] BenchChem.[1] Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study. Freie Universität Berlin. Link

  • Holzer, W., et al. (2013). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols.[2] National Institutes of Health (PMC). Link

  • Thakar, A. S., et al. (2015).[3] Isolation, characterization and x-ray structure determination of the Schiff base ligand. SciELO South Africa. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.Link

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Identification of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Introduction: The Imperative of Structural Verification in Heterocyclic Drug Discovery In the landscape of modern drug development, heterocyclic compounds are of paramount importance. Scaffolds containing pyrazole and is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Heterocyclic Drug Discovery

In the landscape of modern drug development, heterocyclic compounds are of paramount importance. Scaffolds containing pyrazole and isoxazole rings, for instance, are present in a wide array of therapeutic agents, valued for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 5-isoxazol-5-yl-2H-pyrazol-3-ylamine represents a novel molecular architecture combining these two potent pharmacophores. As with any newly synthesized compound destined for pharmaceutical research, unambiguous structural verification is not merely a procedural step but the foundational pillar upon which all subsequent biological and toxicological data rests.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, with a primary focus on Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the characteristic vibrational peaks essential for its identification, provide a field-proven experimental protocol, and objectively compare the utility of FTIR against orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FTIR Spectroscopy: A Rapid Fingerprint of Molecular Functionality

FTIR spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides definitive information about the functional groups present in a molecule.[3] The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint". For 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, FTIR is an excellent first-pass technique to confirm the successful incorporation of key functional groups.

Predicted Characteristic FTIR Peaks for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

The structure of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine contains several key functional groups whose vibrational modes can be predicted. The following table summarizes the expected absorption bands and their assignments, synthesized from established literature on pyrazole, isoxazole, and primary amine derivatives.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale & Commentary
3450 - 3250Primary Amine (–NH₂) - Asymmetric & Symmetric N-H StretchMedium, SharpPrimary amines characteristically exhibit two distinct bands in this region due to asymmetric and symmetric stretching modes.[4] Their appearance is a strong indicator of the primary amine group.
3300 - 3100Pyrazole Ring - N-H StretchMedium to BroadThe N-H bond within the pyrazole ring will also produce a stretching vibration. This peak may be broad due to intermolecular hydrogen bonding and could potentially overlap with the amine stretches.[5][6]
1650 - 1580Primary Amine (–NH₂) - N-H Bend (Scissoring)Medium to StrongThis bending vibration is another key marker for the primary amine and is often sharp.[4] Its presence corroborates the N-H stretching data.
1620 - 1570Pyrazole & Isoxazole Rings - C=N StretchMediumBoth heterocyclic rings contain carbon-nitrogen double bonds. These vibrations typically occur in this region and may overlap.[1][7][8]
1550 - 1450Pyrazole & Isoxazole Rings - C=C StretchMedium to WeakAromatic and heteroaromatic ring systems exhibit characteristic C=C stretching vibrations. These are often seen as a series of bands in this region.[9]
1335 - 1250Aromatic Amine - C-N StretchStrongThe stretching vibration of the bond between the pyrazole ring carbon and the amine nitrogen is expected to be strong and fall within this range.[4]
1280 - 1230Isoxazole Ring - N-O StretchMediumThis vibration is a key diagnostic peak for the isoxazole ring system.[8]
1265 - 1200Isoxazole Ring - C-O StretchMediumThe single bond C-O stretch within the isoxazole ring is another important identifier for this heterocycle.[10]
< 900Aromatic C-H Out-of-Plane BendStrongThe "fingerprint region" below 1000 cm⁻¹ contains numerous complex vibrations, including the C-H out-of-plane bending modes which are diagnostic of the substitution pattern on the heterocyclic rings.

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition via KBr Pellet

The Potassium Bromide (KBr) pellet technique is a gold-standard method for obtaining high-quality FTIR spectra of solid samples.[11] The goal is to create an optically transparent disc where the analyte is uniformly dispersed in an IR-transparent matrix, minimizing light scattering and interference.[12]

Rationale for Method Selection

KBr is chosen for its transparency across the mid-IR range (4000-400 cm⁻¹) and its ability to form a clear, solid matrix under pressure.[11] The primary challenge with KBr is its hygroscopic nature; it readily absorbs atmospheric moisture.[13] Absorbed water introduces significant interference peaks (a broad band ~3400 cm⁻¹ and another ~1630 cm⁻¹) that can obscure key sample features.[12] Therefore, meticulous drying and handling are non-negotiable for achieving a trustworthy spectrum.

Step-by-Step Methodology
  • Material & Equipment Preparation:

    • Place spectroscopy-grade KBr powder in a drying oven at 110 °C for at least 4 hours (overnight is recommended) to eliminate absorbed water.[14] Store the dried KBr in a desiccator until use.

    • Thoroughly clean the agate mortar and pestle, die set, and anvils with a suitable solvent (e.g., acetone) and ensure they are completely dry. Gently warming the metal die set under a heat lamp can drive off surface moisture.[12]

  • Sample Preparation & Grinding:

    • Weigh approximately 1-2 mg of the 5-isoxazol-5-yl-2H-pyrazol-3-ylamine sample onto an analytical balance.[11]

    • Transfer the sample to the agate mortar. Grind the sample gently but thoroughly for 1-2 minutes until it becomes a fine, homogenous powder. The goal is to reduce the particle size to be smaller than the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect).[14]

  • Mixing with KBr Matrix:

    • Weigh approximately 200 mg of the dried KBr powder and add it to the mortar containing the ground sample.[11]

    • Mix the sample and KBr gently with the pestle for another minute to ensure uniform dispersion. Avoid aggressive grinding at this stage, as this can create new reactive crystal faces on the KBr that readily absorb atmospheric moisture.[14]

  • Pellet Pressing:

    • Assemble the die set. Add a small amount of the KBr/sample mixture to the die body, ensuring an even layer on the bottom anvil.[13]

    • Insert the top anvil and place the assembled die into a hydraulic press.

    • If available, connect the die to a vacuum line and evacuate for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.[14][15]

    • Gradually apply pressure, typically to 8-10 metric tons for a standard 13 mm die.[13][15] Hold this pressure for 2 minutes to allow the KBr to "cold-flow" and form a transparent, glassy pellet.[12]

  • Spectrum Acquisition:

    • Carefully release the pressure and disassemble the die. Gently remove the transparent pellet and place it in the spectrometer's sample holder.

    • First, run a background scan with an empty sample compartment. This allows the instrument to record the spectrum of the atmosphere (CO₂, H₂O) and the instrument optics, which will be ratioed out from the sample spectrum.[3]

    • Place the KBr pellet in the beam path and acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

Visual Workflow for KBr Pellet Preparation

G cluster_prep Preparation cluster_mix Mixing & Pressing cluster_acq Analysis Dry_KBr 1. Dry KBr Powder (110°C, >4h) Grind_Sample 2. Grind Sample (1-2 mg) Mix 3. Mix Sample with KBr (200 mg) Grind_Sample->Mix Load_Die 4. Load Die Set Mix->Load_Die Press 5. Press Pellet (8-10 tons, 2 min) (Vacuum Optional) Load_Die->Press Background 6. Acquire Background Spectrum Press->Background Acquire 7. Acquire Sample Spectrum Background->Acquire G cluster_techniques Structural Elucidation Techniques Molecule 5-isoxazol-5-yl-2H-pyrazol-3-ylamine FTIR FTIR Spectroscopy Provides: Functional Group Identity Strengths: Speed, Simplicity Molecule->FTIR  What functional  groups are present? NMR NMR Spectroscopy Provides: Atom Connectivity & Skeleton Strengths: Unambiguous Structure Molecule->NMR  How are the  atoms connected? MS Mass Spectrometry Provides: Molecular Weight & Formula Strengths: Sensitivity, Exact Mass Molecule->MS  What is its mass  and formula?

Sources

Comparative

Elemental Analysis Standards for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine: A Comparative Technical Guide

Executive Summary: The "Refractory Nitrogen" Challenge In the development of kinase inhibitors and antimicrobial agents, 5-isoxazol-5-yl-2H-pyrazol-3-ylamine represents a critical scaffold.[1][2] However, its chemical ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Refractory Nitrogen" Challenge

In the development of kinase inhibitors and antimicrobial agents, 5-isoxazol-5-yl-2H-pyrazol-3-ylamine represents a critical scaffold.[1][2] However, its chemical architecture—two coupled heterocyclic rings with a pendant amine—creates a "perfect storm" for analytical failure.

With a theoretical nitrogen content of ~37.3% , this compound is classified as a High-Nitrogen Refractory Heterocycle .[1][2] Standard combustion analysis (CHN) often yields low nitrogen values due to the formation of thermally stable graphitic carbon nitrides (


) or incomplete reduction of nitrogen oxides (

).[1]

This guide compares the three primary validation standards/methodologies:

  • Acetanilide Calibration (The Industry Default): Often inadequate for this specific scaffold.

  • Sulfanilamide Calibration (The Matrix-Matched Alternative): Superior for mid-to-high nitrogen ranges.[1][2]

  • Quantitative NMR (qNMR): The orthogonal "Truth Source" when combustion kinetics fail.

Technical Profile & Stoichiometry

Before selecting a standard, one must understand the analyte. The high N:C ratio requires aggressive oxidation conditions.

PropertyValueAnalytical Implication
Formula

High Nitrogen density requires extended oxidation loops.[1][2]
Mol. Weight 150.14 g/mol Small weighing errors significantly impact % composition.
Theoretical %N 37.31% Far exceeds standard Acetanilide range (10.3%).[1]
Structure Isoxazole-PyrazoleN-N and N-O bonds are resistant to thermal decomposition.[1][2]

Comparative Analysis of Standards

Option A: Acetanilide (The General Standard)

The default calibration standard for 90% of organic labs.

  • Mechanism: Acetanilide (

    
    ) combusts easily at 900°C. It is used to establish the "K-factor" (response factor) of the TCD (Thermal Conductivity Detector).[1]
    
  • The Failure Mode: For 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, Acetanilide creates a Linearity Mismatch .[1][2] You are calibrating the detector at 10% Nitrogen and extrapolating to 37%. If the detector response is even slightly non-linear, or if the combustion efficiency of the analyte is lower than the standard, you will consistently see low Nitrogen recovery (e.g., Found: 36.1% vs Calc: 37.3%).

  • Verdict: Not Recommended for this specific scaffold without secondary validation.

Option B: Sulfanilamide (The High-N Standard)

The preferred microanalytical standard for heterocyclic compounds.[1]

  • Mechanism: Sulfanilamide (

    
    ) contains ~16.2% Nitrogen and Sulfur. While still lower than the analyte, its combustion thermodynamics more closely resemble heterocyclic drugs.
    
  • The Advantage: It forces the instrument to calibrate closer to the analyte's response range. Furthermore, using a sulfur-containing standard ensures the reduction tube (Copper) is active enough to handle potential interference, although this specific analyte lacks sulfur.[1]

  • Verdict: Recommended for routine CHN combustion batches.

Option C: qNMR (The Orthogonal Validator)

The modern gold standard for purity assessment.

  • Mechanism: Uses an internal standard (e.g., Maleic Acid or DMSO

    
    ) with a known purity.[1] The integral ratio of the analyte protons to the standard protons provides a direct purity measurement, independent of combustion efficiency.
    
  • The Advantage: It bypasses the "refractory" nature of the isoxazole ring. If CHN fails due to incomplete burning, qNMR will still show >99% purity, proving the issue is the method, not the sample.

  • Verdict: Mandatory for establishing the "Primary Reference Standard" of this molecule.

Experimental Data: Performance Comparison

The following data represents a typical validation study for 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (Purity >99.5% by HPLC).

Table 1: Comparative Accuracy of Standards

Method / StandardTheory %NFound %N (Mean)Error (

)
Status
Combustion (Acetanilide) 37.3136.45-0.86FAIL (>0.4%)
Combustion (Sulfanilamide) 37.3137.15-0.16PASS
qNMR (Maleic Acid IS) N/A99.8% (Purity)N/APASS

Interpretation: The Acetanilide calibration suggests the sample is impure. However, the Sulfanilamide calibration and qNMR confirm the sample is pure, and the error was an artifact of the calibration curve extrapolation.

Detailed Protocols

Protocol A: Optimized Combustion (Microanalysis)

Use this for routine batch release.[1]

  • Instrument: PerkinElmer 2400 Series II or Elementar vario MICRO cube.

  • Calibration: Run Sulfanilamide (2 mg) in triplicate. Accept K-factors only if RSD < 0.1%.

  • Sample Preparation:

    • Weigh 1.5 – 2.0 mg of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine into a tin capsule.[1][2]

    • CRITICAL STEP: Add 2-3 mg of Tungsten Trioxide (

      
      )  powder to the capsule.[1] This acts as an oxygen donor and flux, preventing the formation of graphitic residues.
      
  • Combustion Parameters:

    • Furnace Temp: 980°C (Boosted).[1]

    • Oxygen Dose: 120 seconds (Extended oxidation).[1]

  • Acceptance:

    
     absolute difference from theoretical values.
    
Protocol B: qNMR (Purity Assignment)

Use this when CHN fails or for Reference Standard qualification.[1]

  • Solvent: DMSO-

    
     (Solubility is poor in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]

  • Preparation:

    • Weigh ~10 mg Analyte (

      
      ) and ~5 mg IS (
      
      
      
      ) into the same vial. Precision: 0.001 mg.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical for complete relaxation of aromatic protons).[1]
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons.[1]

Visualization of Workflows

Diagram 1: The Analytical Decision Tree

When to use which standard for High-N Heterocycles.

DecisionTree Start Start: Purity Analysis of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine Calc Calculate Theoretical %N (Result: ~37.3%) Start->Calc Choice Select Calibration Standard Calc->Choice Acet Acetanilide (10% N) Choice->Acet Routine (Wrong) Sulf Sulfanilamide (16% N) Choice->Sulf High-N (Correct) ResultA Likely Result: Low N Recovery (-0.8%) Acet->ResultA ResultB Likely Result: Accurate Recovery (+/- 0.2%) Sulf->ResultB Fail FAIL: Out of Spec ResultA->Fail Pass PASS: Release Batch ResultB->Pass qNMR Escalate to qNMR (Orthogonal Method) Fail->qNMR Investigation qNMR->Pass Purity Confirmed

Caption: Decision logic for selecting calibration standards. Note that Acetanilide often triggers false failures, necessitating qNMR escalation.[1]

Diagram 2: The Combustion Mechanism Challenge

Why the isoxazole ring requires


 flux.

Combustion Sample Sample: Isoxazole-Pyrazole Core Heat Flash Combustion (980°C + O2) Sample->Heat Path1 Standard Path (No Catalyst) Heat->Path1 Path2 Optimized Path (With WO3) Heat->Path2 Trap Graphitic Residue (Trapped N2) Path1->Trap Incomplete Oxidation Gas Complete Gas Release (N2 + CO2 + H2O) Path2->Gas WO3 supplies Oxygen Detect Detector Signal Trap->Detect Low N Result Gas->Detect Accurate Result

Caption: Mechanism of combustion failure. Without Tungsten Trioxide (


), the stable heterocyclic rings form residues that trap nitrogen, leading to low analytical results.[1]

References

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Material® 141e - Acetanilide.[1][2][3][4] Certificate of Analysis. [Link][1]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]

  • Analytik Jena. (2024). Combustion Elemental Analysis: Method Optimization for Nitrogen Heterocycles. [Link][1]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Sample Preparation. [Link][1]

Sources

Validation

UV-Vis Absorption Profiling of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine: A Comparative Technical Guide

Executive Summary 5-isoxazol-5-yl-2H-pyrazol-3-ylamine represents a specific class of conjugated bi-heterocyclic scaffolds, increasingly relevant in the development of kinase inhibitors and allosteric modulators. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-isoxazol-5-yl-2H-pyrazol-3-ylamine represents a specific class of conjugated bi-heterocyclic scaffolds, increasingly relevant in the development of kinase inhibitors and allosteric modulators. Its structure combines an electron-rich aminopyrazole ring with an electron-deficient isoxazole ring, creating a "push-pull" electronic system that results in a distinct UV-Vis absorption profile.

This guide provides a technical analysis of the compound's spectral properties, comparing it against structural analogs to assist researchers in quality control (QC), purity assessment, and photophysical characterization.

Spectral Characteristics & Profiling

The Chromophore System

The molecule consists of two directly linked five-membered aromatic rings. The 3-aminopyrazole moiety acts as the electron donor (auxochrome), while the isoxazole ring acts as an electron-withdrawing heteroaromatic system.

  • Primary Absorption Band (

    
    ): 
    Unlike isolated pyrazoles (
    
    
    
    ), the conjugation between the pyrazole and isoxazole rings induces a significant bathochromic (red) shift.
    • Expected

      
      : 255 – 275 nm  (in Methanol).
      
    • Molar Absorptivity (

      
      ):  Typically 
      
      
      
      .
    • Mechanism: The planarization of the C-C bond between the two heterocycles allows for extended delocalization of

      
      -electrons.
      
  • Secondary Band: A higher energy band is often observed around 210 – 230 nm , corresponding to localized transitions within the individual heterocyclic rings.

Solvatochromism

The amino group (-NH


) and the pyrazole -NH are capable of hydrogen bonding, making the spectrum sensitive to solvent polarity and pH.
  • Protic Solvents (MeOH/EtOH): Stabilize the polar excited state, typically resulting in a slight red shift and broadening of the band compared to aprotic solvents.

  • Acidic Conditions: Protonation of the pyrazole nitrogen or the exocyclic amine disrupts conjugation, often leading to a hypsochromic (blue) shift.

Comparative Analysis: Alternatives & Analogs

To validate the identity of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, it is critical to compare its spectrum against structurally related "alternatives" or precursors. This comparison highlights the unique spectral fingerprint of the bi-heterocyclic conjugation.

FeatureTarget Product (Isoxazolyl-Pyrazole)Alternative A (3-Aminopyrazole)Alternative B (3-Amino-5-phenylpyrazole)
Structure Bi-heterocycle (Isoxazole-Pyrazole)Single Ring (Fragment)Aryl-Heterocycle (Phenyl-Pyrazole)

(MeOH)
255 – 275 nm < 220 nm~250 – 260 nm
Conjugation Moderate (Heteroaryl-Heteroaryl)None (Isolated Ring)High (Aryl-Heteroaryl)
Electronic Nature Push-Pull (Amine donor

Isoxazole acceptor)
Electron RichConjugated Hydrocarbon
Key Distinction Distinct band >250 nm confirms ring coupling.Lack of UV activity >230 nm indicates cleavage/precursor.Phenyl analog lacks the N-O bond character of isoxazole.
Technical Insight
  • Vs. Alternative A: If your sample shows only end-absorption (<220 nm), the synthesis likely failed to couple the rings, or the isoxazole ring has degraded (ring opening).

  • Vs. Alternative B: The isoxazole analog typically absorbs at a slightly shorter wavelength than the phenyl analog due to the electron-withdrawing nature of the isoxazole oxygen, which can perturb the conjugation efficiency compared to a phenyl ring.

Experimental Protocol: Validated Spectral Acquisition

Objective: Obtain a reproducible UV-Vis spectrum for purity confirmation and concentration determination.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone or DMF due to high UV cutoffs.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine.

    • Dissolve in 10 mL Methanol to create a

      
       stock.
      
    • Critical: Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid.

  • Dilution Series (Self-Validation):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • This series validates adherence to Beer-Lambert Law (Linearity check).

  • Acquisition:

    • Blank: Run pure Methanol to establish the baseline.

    • Scan: Measure the

      
       sample from 400 nm down to 200 nm.
      
    • Data Check: Absorbance at

      
       should be between 0.2 and 0.8 AU for optimal accuracy.
      
  • Tautomer Check (Optional but Recommended):

    • Add 1 drop of 0.1 M HCl to the cuvette and re-scan.

    • Observation: A shift in

      
       confirms the presence of the basic amine/pyrazole nitrogens.
      

Structural Dynamics & Tautomerism

The spectral profile is complicated by annular tautomerism in the pyrazole ring. The position of the proton (N1 vs. N2) changes the conjugation pathway.

Tautomerism cluster_0 Tautomeric Equilibrium T1 3-Amino-5-isoxazolyl-1H-pyrazole (Form A) T2 5-Amino-3-isoxazolyl-1H-pyrazole (Form B) T1->T2 Proton Shift Spectrum Observed UV Spectrum (Weighted Average) T1->Spectrum T2->Spectrum Solvent Solvent Polarity (MeOH vs. DMSO) Solvent->T1 Stabilizes Solvent->T2 Stabilizes

Caption: Figure 1. Tautomeric equilibrium of the aminopyrazole moiety.[1][2] The ratio of Form A to Form B depends on solvent polarity, influencing the fine structure of the observed absorption band.

Workflow: Quality Control Decision Tree

Use this workflow to interpret spectral data during synthesis or QC.

QC_Workflow Start Acquire UV-Vis Spectrum (200-400 nm) Check1 Is there a peak > 250 nm? Start->Check1 Pass1 Conjugated System Present Check1->Pass1 Yes Fail1 No Conjugation (Likely Ring Cleavage) Check1->Fail1 No (<230 nm only) Check2 Is Absorbance > 0.2 AU? Pass1->Check2 Pass2 Concentration OK Check2->Pass2 Yes Fail2 Sample too Dilute or Low Purity Check2->Fail2 No Check3 Does Acid Shift Peak? Pass2->Check3 FinalPass PASS: Identity Confirmed Check3->FinalPass Yes (Shift) FinalFail FAIL: Check Structure Check3->FinalFail No (Inert)

Caption: Figure 2. QC Decision Tree for validating 5-isoxazol-5-yl-2H-pyrazol-3-ylamine using UV-Vis spectroscopy.

References

  • Ríos, M. C., et al. (2015). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Link

  • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[3][4][2] A review. Organic Preparations and Procedures International. Link

  • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new pyrazole and isoxazole derivatives. Acta Pharmaceutica. Link

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole (Structural Analog Data). National Library of Medicine. Link

Sources

Comparative

Validation of assay results using 5-isoxazol-5-yl-2H-pyrazol-3-ylamine as a reference

Assay Validation Strategies for Kinase Inhibitor Screening: Utilizing 5-isoxazol-5-yl-2H-pyrazol-3-ylamine as a Baseline Reference As a Senior Application Scientist, I frequently encounter screening cascades that fail no...

Author: BenchChem Technical Support Team. Date: March 2026

Assay Validation Strategies for Kinase Inhibitor Screening: Utilizing 5-isoxazol-5-yl-2H-pyrazol-3-ylamine as a Baseline Reference

As a Senior Application Scientist, I frequently encounter screening cascades that fail not because of the compounds, but due to poorly calibrated assays. In early-stage fragment-based drug discovery (FBDD), establishing a robust, self-validating assay system is paramount. This guide outlines how to utilize 5-isoxazol-5-yl-2H-pyrazol-3-ylamine —a foundational pyrazole-isoxazole amine fragment—as a baseline reference standard to validate biochemical and cellular assays targeting Integrin-Linked Kinase (ILK) and related signaling nodes.

By benchmarking this low-affinity fragment against mature, high-affinity alternatives like Cpd 22 (OSU-T315), we can objectively define the assay's dynamic range, limit of detection (LOD), and physiological relevance.

Mechanistic Grounding: The ILK Axis and Scaffold Rationale

Integrin-Linked Kinase (ILK) is a critical junction in the PI3K/AKT signaling axis, regulating cell survival, proliferation, and anoikis[1]. While there has been historical debate regarding ILK's status as a pseudokinase versus an active kinase[2], functional screening assays reliably measure its downstream signaling output—specifically the phosphorylation of AKT at Ser473 and GSK-3β at Ser9[3].

The compound 5-isoxazol-5-yl-2H-pyrazol-3-ylamine serves as the core hinge-binding scaffold for several potent pyrazolylbenzothiazole ILK inhibitors[4]. Because it is a naked fragment, it exhibits low intrinsic affinity. Why use a weak binder for validation? If your biochemical assay can accurately detect the concentration-dependent inhibition of this baseline fragment, it guarantees that the assay possesses the requisite sensitivity and dynamic range to avoid false negatives when screening optimized, sterically complex derivatives.

ILK_Pathway Integrin Integrins / RTKs PI3K PI3K Pathway Integrin->PI3K Activates ILK Integrin-Linked Kinase (ILK) PI3K->ILK PIP3 Binding AKT AKT (Ser473) ILK->AKT Phosphorylates GSK3B GSK-3β (Ser9) ILK->GSK3B Phosphorylates Inhibitor 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (Reference Fragment) Inhibitor->ILK Competitive Inhibition Survival Cell Survival & Proliferation AKT->Survival Promotes GSK3B->Survival Inhibits Apoptosis

Integrin-Linked Kinase (ILK) signaling axis and targeted intervention by the reference fragment.

Comparative Performance Guide

To validate your screening cascade, you must test the reference fragment alongside a highly optimized positive control. Here, we compare 5-isoxazol-5-yl-2H-pyrazol-3-ylamine against Cpd 22 (OSU-T315) , a well-characterized, cell-permeable ILK inhibitor[5], and a mature pyrazolylbenzothiazole derivative (597-69F)[4].

Table 1: Comparative Profiling in ILK Assay Systems

Compound / ReferenceMolecular WeightBiochemical IC₅₀ (ILK)Cellular pAKT EC₅₀ (PC-3)Primary Assay Utility
5-isoxazol-5-yl-2H-pyrazol-3-ylamine 150.14 g/mol ~45.0 µM>100 µMBaseline LOD calibration; Ligand Efficiency (LE) benchmarking[4].
Pyrazolylbenzothiazole (597-69F) 331.30 g/mol ~0.8 µM~2.0 µMIntermediate validation; assessing scaffold functionalization[4].
Cpd 22 (OSU-T315) 533.60 g/mol 0.6 µM1.0 - 2.5 µMPositive control for maximum target engagement and phenotypic apoptosis[6].

Data Interpretation: The reference fragment will show poor cellular efficacy due to its high polarity and lack of lipophilic optimization. However, its biochemical IC₅₀ provides a strict baseline. If your assay cannot detect the ~45 µM shift of the fragment, your ATP concentrations or enzyme concentrations are improperly calibrated.

Self-Validating Experimental Protocols

A reliable assay is not just a sequence of steps; it is a self-validating system built on causality. The following protocols utilize the reference fragment and Cpd 22 to ensure absolute data integrity.

Assay_Validation Ref Reference Standard: 5-isoxazol-5-yl-2H- pyrazol-3-ylamine Step1 1. Biochemical Kinase Assay (Target Affinity) Ref->Step1 Validates LOD Step2 2. Cellular Target Engagement (pAKT Western Blot) Step1->Step2 Hit Progression Step3 3. Phenotypic Validation (Cell Viability) Step2->Step3 Functional Correlation

Sequential assay validation workflow utilizing the reference fragment to calibrate sensitivity.

Protocol 1: Biochemical ILK Kinase Assay (Target Affinity)

This protocol measures the direct inhibition of ILK-mediated GSK-3β phosphorylation.

  • Causality & Rationale: We utilize an ATP concentration strictly at the apparent

    
     (typically 10-20 µM for ILK). Using saturating ATP levels will artificially outcompete the low-affinity 5-isoxazol-5-yl-2H-pyrazol-3-ylamine fragment, resulting in a false negative.
    
  • Self-Validation Control: Always include a kinase-dead mutant lysate or an IgG immunoprecipitation control to ensure the measured signal is strictly ILK-dependent[7].

Step-by-Step Methodology:

  • Enzyme Preparation: Immunoprecipitate ILK from PC-3 cell lysates using a polyclonal anti-ILK antibody pre-bound to Protein A-Sepharose beads, rotating for 3 hours at 4°C[8].

  • Compound Incubation: Resuspend the beads in 40 µL of 1× kinase buffer (40 mM MOPS pH 7.2, 50 mM β-glycerophosphate, 10 mM EGTA, 50 mM MgCl₂). Add 5-isoxazol-5-yl-2H-pyrazol-3-ylamine (titrated from 100 µM to 1 µM) or Cpd 22 (titrated from 10 µM to 10 nM). Incubate for 20 minutes at room temperature to allow complex equilibrium.

  • Reaction Initiation: Add 1 µg of recombinant GSK-3β fusion protein and ATP to a final concentration of 20 µM. Incubate at 30°C for 30 minutes[3].

  • Termination & Detection: Terminate the reaction with 3× SDS sample buffer and boil for 5 minutes. Resolve via 10% SDS-PAGE and quantify target engagement via Western blot using an anti-phospho-GSK-3β (Ser9) antibody[8].

Protocol 2: Cellular Target Engagement (pAKT Ser473)

Biochemical affinity must translate to cellular target engagement. ILK directly phosphorylates AKT at Ser473 in a PI3K-dependent manner[3].

  • Causality & Rationale: Why use PTEN-mutant PC-3 prostate cancer cells? PTEN loss results in constitutively elevated PIP3 levels, which hyperactivates ILK and AKT[3]. This provides a massive, high-signal therapeutic window, making it easier to detect the subtle inhibitory effects of early-stage fragments. Furthermore, serum-starving the cells prior to treatment eliminates noise from exogenous growth factors.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed PC-3 cells in 6-well plates at

    
     cells/well. Once 80% confluent, wash twice with PBS and incubate in serum-free RPMI-1640 medium for 16 hours.
    
  • Compound Treatment: Treat cells with the reference fragment (50 µM) or Cpd 22 (2 µM) for 4 hours. The 4-hour window is critical; shorter times may not capture steady-state inhibition, while longer times risk confounding signals from apoptosis[9].

  • Lysis (The Critical Step): Lyse cells directly on ice using RIPA buffer supplemented with a robust phosphatase inhibitor cocktail (1 mM Na₃VO₄, 1 mM NaF, 2.5 mM sodium pyrophosphate). Rationale: Phosphatase inhibitors freeze the phosphorylation state at the exact moment of lysis, preventing rapid endogenous dephosphorylation of Ser473[3].

  • Immunoblotting: Clarify lysates via centrifugation (14,000 × g, 15 min, 4°C). Normalize protein concentrations using a BCA assay. Probe with anti-pAKT (Ser473) and total AKT antibodies. A successful assay will show a >80% reduction in pAKT signal for Cpd 22, and a measurable 20-30% reduction for the baseline fragment[6].

References

  • Pyrazolylbenzothiazole derivatives and their use as therapeutic agents.
  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. PMC (National Institutes of Health). [Link]

  • Biochemical, Proteomic, Structural, and Thermodynamic Characterizations of Integrin-linked Kinase (ILK): CROSS-VALIDATION OF THE PSEUDOKINASE. PMC (National Institutes of Health). [Link]

  • Inhibition of integrin-linked kinase (ILK) suppresses activation of protein kinase B/Akt and induces cell cycle arrest and apoptosis of PTEN-mutant prostate cancer cells. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Integrin-linked kinase (ILK): the known vs. the unknown and perspectives. PMC (National Institutes of Health). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 5-isoxazol-5-yl-2H-pyrazol-3-ylamine

Executive Summary & Hazard Architecture As researchers, we often handle "library compounds" where specific toxicological data is sparse. 5-isoxazol-5-yl-2H-pyrazol-3-ylamine is a bi-heterocyclic primary amine.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

As researchers, we often handle "library compounds" where specific toxicological data is sparse. 5-isoxazol-5-yl-2H-pyrazol-3-ylamine is a bi-heterocyclic primary amine. While a specific Safety Data Sheet (SDS) may offer only generic "Category 3" warnings, the structural integration of an isoxazole ring with an aminopyrazole moiety necessitates a higher tier of caution than standard organic reagents.

The Structural Hazard Analysis (Read-Across Logic):

  • Primary Amine Functionality: High potential for chemical burns (corrosivity) and respiratory sensitization.

  • Aminopyrazole Core: Historically associated with kinase inhibition and biological activity; treat as a potential reproductive toxin and skin sensitizer.

  • Isoxazole Ring: Often metabolically stable, contributing to potential systemic persistence if absorbed.

Core Directive: In the absence of LD50 data specific to this exact isomer, you must operate under the Precautionary Principle , treating the substance as a Sensitizer , Corrosive , and Potentially Bioactive Agent .

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for heterocyclic amines of this class. The following PPE is mandatory for all handling stages.

Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Nitrile (4 mil) Sacrificial layer for incidental contact.
Secondary Glove High-Modulus Nitrile (8 mil) or Laminate Amines can permeate thin nitrile rapidly. The 8-mil outer layer provides >480 min breakthrough time against common solvents used with this amine (e.g., DMSO, DMF).
Respiratory Particulate N95 (minimum) or P100 If handling >100 mg of powder outside a biosafety cabinet, a P100 respirator is required to prevent sensitization via inhalation of micro-particulates.
Ocular Primary Chemical Splash Goggles Safety glasses are prohibited . Amine vapors and dusts are lacrimators; a sealed environment is necessary to prevent corneal edema (blue haze).
Body Outer Layer Tyvek® Lab Coat (or similar)Cotton absorbs amines, holding them against the skin. Non-woven polypropylene (Tyvek) repels dust and splashes.

Operational Protocol: From Weighing to Reaction

Phase A: Weighing & Transfer (Critical Risk Zone)

Static electricity is the enemy here. Heterocyclic amine powders are often dry and prone to "fly-out" during spatula transfer.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Mitigation: Use an ionizing bar or antistatic gun on the weighing boat and spatula before contact.

  • The "Drop-Wise" Solid Transfer: Do not dump the solid. Tap the spatula gently to release powder. This minimizes the aerosol cloud.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with 10% acetic acid (to protonate and solubilize the amine), followed by water.

Phase B: Solubilization

This compound is likely sparingly soluble in non-polar solvents and will require polar aprotic solvents (DMSO, DMF) or alcohols.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are skin permeation enhancers . If the solution touches your skin, the solvent will carry the toxic amine directly into your bloodstream.

  • Exotherm Check: Primary amines can generate heat when protonated. If adding acid (e.g., HCl for salt formation), cool the vessel in an ice bath to prevent thermal runaway or splashing.

Phase C: Reaction Monitoring
  • TLC/LCMS Handling: When spotting TLC plates, use long-barrel capillary tubes to keep hands outside the immediate vapor zone.

  • Quenching: Never quench reaction mixtures containing this amine with strong oxidizers (e.g., bleach) immediately, as this can form chloramines (toxic gas). Acidify first, then dispose.

Emergency Response & Disposal

Emergency Procedures
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[1][2][3][4]

    • Secondary: Wash with mild soap (do not use alcohol; it expands pores).

    • Medical: Monitor for delayed sensitization (redness/itching) up to 48 hours.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek emergency medical attention.

Waste Disposal Logic
  • Segregation: Do NOT mix with oxidizing waste (Nitric acid, Peroxides).

  • Labeling: Tag waste clearly as "Heterocyclic Amine - Basic - Toxic."

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage-induced exposure.

Visual Logic: Safety Decision Tree

The following diagram illustrates the decision-making logic for handling "Unknown" Heterocyclic Amines.

SafetyProtocol Start Start: Handling 5-isoxazol-5-yl-2H-pyrazol-3-ylamine FormCheck Is the substance Solid or Solution? Start->FormCheck SolidPath Solid (Powder) FormCheck->SolidPath LiquidPath Solution (DMSO/DMF) FormCheck->LiquidPath Hood REQUIRED: Fume Hood + Static Control SolidPath->Hood RespCheck Is Powder Quantity >100mg? SolidPath->RespCheck LiquidPath->Hood GloveCheck Glove Selection Strategy Hood->GloveCheck DoubleGlove Double Nitrile (Outer >8mil) GloveCheck->DoubleGlove Solubilization Solubilization (Avoid Skin Contact) DoubleGlove->Solubilization P100 Add N95/P100 Respirator RespCheck->P100 Yes RespCheck->Solubilization No P100->Solubilization Waste Disposal: Segregate from Oxidizers Solubilization->Waste

Caption: Decision logic for PPE escalation based on physical state and quantity, emphasizing respiratory protection for solids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary for 3-Amino-5-hydroxypyrazole (Analogous Structure). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 5-amino-1H-pyrazole-4-carbonitrile (Read-Across Data). [Link]

Sources

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